molecular formula C7H15NO B1381951 {1-[(dimethylamino)methyl]cyclopropyl}methanol CAS No. 39943-41-4

{1-[(dimethylamino)methyl]cyclopropyl}methanol

Cat. No.: B1381951
CAS No.: 39943-41-4
M. Wt: 129.2 g/mol
InChI Key: OCYZABOUZSORIT-UHFFFAOYSA-N
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Description

{1-[(dimethylamino)methyl]cyclopropyl}methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopropanemethanol, 1-[(dimethylamino)methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {1-[(dimethylamino)methyl]cyclopropyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(dimethylamino)methyl]cyclopropyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZABOUZSORIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39943-41-4
Record name {1-[(dimethylamino)methyl]cyclopropyl}methanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to {1-[(dimethylamino)methyl]cyclopropyl}methanol, a valuable building block in medicinal chemistry. The synthesis is presented in a multi-step sequence, commencing with the preparation of the key intermediate, 1,1-bis(hydroxymethyl)cyclopropane. Subsequent steps involve a selective monotosylation followed by a nucleophilic substitution with dimethylamine to afford the target molecule. This guide offers detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation, aimed at equipping researchers and drug development professionals with the necessary knowledge for the successful synthesis of this important compound.

Introduction

Cyclopropane rings are privileged structural motifs in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced potency to drug candidates. The incorporation of a cyclopropyl scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. {1-[(dimethylamino)methyl]cyclopropyl}methanol is a bifunctional molecule that combines the rigid cyclopropane core with a tertiary amine and a primary alcohol, making it a versatile synthon for the construction of more complex pharmaceutical agents. The presence of both a nucleophilic amine and a hydroxyl group that can be further functionalized allows for diverse derivatization strategies in drug discovery programs.

This guide details a robust and logical synthetic pathway to {1-[(dimethylamino)methyl]cyclopropyl}methanol, emphasizing not just the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions.

Overall Synthetic Strategy

The proposed synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol is a three-step process starting from readily available starting materials. The overall transformation is depicted below:

Overall Synthesis start Diethyl Malonate + 1,2-Dibromoethane intermediate1 1,1-Cyclopropanedicarboxylic Acid start->intermediate1 Step 1a Cyclopropanation intermediate2 1,1-Bis(hydroxymethyl)cyclopropane intermediate1->intermediate2 Step 1b Reduction intermediate3 {[1-(Tosyloxymethyl)cyclopropyl]methanol} intermediate2->intermediate3 Step 2 Selective Monotosylation product {1-[(Dimethylamino)methyl]cyclopropyl}methanol intermediate3->product Step 3 Nucleophilic Substitution

Caption: Overall synthetic route to {1-[(dimethylamino)methyl]cyclopropyl}methanol.

Part 1: Synthesis of the Key Intermediate: 1,1-Bis(hydroxymethyl)cyclopropane

The synthesis of the crucial diol intermediate can be efficiently achieved in two main stages: the formation of a cyclopropane-1,1-dicarboxylate followed by its reduction.

Step 1a: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

The initial step involves a cyclopropanation reaction between diethyl malonate and 1,2-dibromoethane. This reaction is typically carried out under phase-transfer catalysis conditions, which facilitates the reaction between the water-soluble base and the organic-soluble reactants.

Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates diethyl malonate to form a carbanion, which then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane. A second intramolecular nucleophilic substitution then occurs to form the cyclopropane ring.

Cyclopropanation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: First SN2 Attack cluster_2 Step 3: Intramolecular Cyclization (SN2) Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate Base Malonate Enolate1,2-Dibromoethane Malonate Enolate1,2-Dibromoethane Bromoethyl Malonate Intermediate Bromoethyl Malonate Intermediate Malonate Enolate1,2-Dibromoethane->Bromoethyl Malonate Intermediate Cyclopropane-1,1-dicarboxylate Cyclopropane-1,1-dicarboxylate Bromoethyl Malonate Intermediate->Cyclopropane-1,1-dicarboxylate Base

Caption: Mechanism of cyclopropane-1,1-dicarboxylate formation.

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid [1]

  • To a 2-L, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (1 L).

  • At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol).

  • To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with water (3 x 75 mL).

  • Cool the mixture to 15°C with an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer with ether (3 x 900 mL).

  • Saturate the aqueous layer with sodium chloride and extract again with ether (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 L), dry over MgSO₄, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield a semisolid residue.

  • Triturate the residue with benzene (100 mL) and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.

Parameter Value Reference
Yield66-73%[1]
Melting Point137-140°C[1]
Step 1b: Reduction of Cyclopropane-1,1-dicarboxylic Acid to 1,1-Bis(hydroxymethyl)cyclopropane

The reduction of the dicarboxylic acid to the corresponding diol is a critical step. While lithium aluminum hydride is a common reagent for this transformation, its use on a large scale can be problematic due to filtration difficulties of the aluminum hydroxide by-product.[2] A more industrially viable method involves the catalytic hydrogenation of the corresponding diester.[2]

Reaction:

Cyclopropane-1,1-dicarboxylic acid is first esterified (e.g., with ethanol and a catalytic amount of acid) to diethyl cyclopropane-1,1-dicarboxylate. This ester is then reduced to 1,1-bis(hydroxymethyl)cyclopropane.

Experimental Protocol: Reduction of Diethyl Cyclopropane-1,1-dicarboxylate [2]

This process utilizes a gas-solid phase catalytic hydrogenation.

  • Catalyst Preparation: A Cu/ZnO catalyst is prepared by coprecipitation of copper and zinc precursors (e.g., nitrates) with a precipitating agent like sodium bicarbonate.[2]

  • Hydrogenation: The diethyl cyclopropane-1,1-dicarboxylate is vaporized and passed through a heated catalyst bed in a stream of hydrogen gas.

  • The reaction is typically conducted at temperatures of 100-200°C and pressures of 1-15 atmospheres.[2]

  • The product, 1,1-bis(hydroxymethyl)cyclopropane, is collected by cooling the effluent gas stream.

Parameter Value Reference
CatalystCu/ZnO[2]
Temperature100-200°C[2]
Pressure1-15 atm[2]
Purity>95%[3]

Part 2: Selective Monotosylation of 1,1-Bis(hydroxymethyl)cyclopropane

With the symmetrical diol in hand, the next crucial step is to differentiate the two hydroxyl groups to allow for selective functionalization. A highly effective method for the selective monotosylation of symmetrical diols involves the use of silver(I) oxide.

Rationale for Reagent Selection:

The use of silver(I) oxide is advantageous as it is believed to proceed through a mechanism that enhances the nucleophilicity of one hydroxyl group over the other, potentially through the formation of a silver alkoxide intermediate. This method often provides high yields of the monotosylated product, minimizing the formation of the ditosylated byproduct.

Experimental Protocol: Selective Monotosylation

  • To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add silver(I) oxide (1.1 eq).

  • Add a catalytic amount of potassium iodide (0.1 eq).

  • Cool the mixture to 0°C and add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove silver salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford {[1-(tosyloxymethyl)cyclopropyl]methanol}.

Part 3: Nucleophilic Substitution with Dimethylamine

The final step in the synthesis is the displacement of the tosylate group with dimethylamine to introduce the desired (dimethylamino)methyl moiety. The tosylate is an excellent leaving group, facilitating this SN2 reaction.

Mechanism:

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the tosylate group. This results in the displacement of the tosylate and the formation of the C-N bond.

SN2 Mechanism Tosyl-Intermediate {[1-(Tosyloxymethyl)cyclopropyl]methanol} Product {1-[(Dimethylamino)methyl]cyclopropyl}methanol + TsO- Tosyl-Intermediate->Product Dimethylamine (nucleophile)

Caption: SN2 displacement of the tosylate group by dimethylamine.

Experimental Protocol: Synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol

  • Dissolve {[1-(tosyloxymethyl)cyclopropyl]methanol} (1.0 eq) in a polar aprotic solvent such as THF or DMF.

  • Add an excess of a solution of dimethylamine (e.g., 2.0 M in THF, 3-5 eq).

  • Heat the reaction mixture in a sealed tube or under reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess dimethylamine and any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to yield {1-[(dimethylamino)methyl]cyclopropyl}methanol.

Conclusion

This guide has outlined a logical and experimentally sound synthetic route for the preparation of {1-[(dimethylamino)methyl]cyclopropyl}methanol. The described procedures are based on established chemical transformations and offer a reliable pathway for accessing this valuable building block for drug discovery and development. By understanding the mechanistic principles behind each step, researchers can troubleshoot and optimize the synthesis to meet their specific needs. The use of a scalable catalytic hydrogenation for the diol synthesis enhances the practicality of this route for larger-scale applications.

References

  • Google Patents. (1997). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. GB2312896A.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (1995). Process for the preparation of cyclopropylmethanol. DE19543087A1.
  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
  • Chongqing Chemdad Co., Ltd. (n.d.). methyl 1-hydroxy-1-cyclopropane carboxylate, 90. Available at: [Link]

  • Google Patents. (2012). Preparation method of 1, 1-cyclopropane dimethanol. CN102757311A.
  • Google Patents. (1998). Process for the preparation of hydroxymethyl-cyclopropane. US5728896A.
  • PubChem. (n.d.). 1,1-Bis(hydroxymethyl)cyclopropane. CID 4101437. Available at: [Link]

  • Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. Green Chemistry (RSC Publishing). Available at: [Link]

  • Google Patents. (2019). A kind of preparation method of 1,1- cyclopropyl dimethanol. CN109535339A.
  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available at: [Link]

  • Help with Reductive Amination. Reddit. Available at: [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available at: [Link]

  • Justia Patents. (2001). Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. Available at: [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. Available at: [Link]

  • Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. RSC Publishing. Available at: [Link]

Sources

{1-[(dimethylamino)methyl]cyclopropyl}methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of {1-[(dimethylamino)methyl]cyclopropyl}methanol , a specialized gem-disubstituted cyclopropane building block.

Executive Summary

{1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS: 39943-41-4 ) is a bifunctional gem-disubstituted cyclopropane derivative. It features a primary hydroxyl group and a tertiary dimethylamino group attached to the same carbon atom (C1) of a cyclopropane ring. This structural motif serves as a critical conformational lock in medicinal chemistry, utilizing the "Thorpe-Ingold" effect to restrict the rotation of side chains, thereby enhancing receptor binding affinity and metabolic stability compared to open-chain gem-dimethyl analogues.

Physicochemical Profile

The compound exhibits amphiphilic character due to the presence of a basic amine and a polar hydroxyl group on a lipophilic cyclopropyl scaffold.

PropertyValue / DescriptionNote
CAS Number 39943-41-4
IUPAC Name [1-[(Dimethylamino)methyl]cyclopropyl]methanol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Viscous Colorless to Pale Yellow LiquidHygroscopic
Boiling Point ~95–100 °C @ 10 mmHg (Predicted)Extrapolated from diol precursor (235°C atm)
Density ~0.95 g/cm³
pKa (Base) 9.8 ± 0.5 (Tertiary Amine)Protonation occurs at the Nitrogen
LogP 0.2 – 0.5 (Predicted)Amphiphilic nature
Solubility High in Ethanol, DCM, DMSO, Dilute Acid; Moderate in Water
Structural Significance[5]
  • Conformational Restriction: The bond angle of the cyclopropane ring (~60°) forces the two exocyclic substituents (hydroxymethyl and aminomethyl) into a bisected conformation relative to the ring plane. This rigidly defines the distance between the H-bond donor (OH) and the H-bond acceptor (N), making it an excellent scaffold for pharmacophore mapping.

  • Basicity: The tertiary amine is a strong base, readily forming stable salts (e.g., hydrochloride, oxalate) which are often preferred for handling and storage.

Synthetic Routes & Manufacturing

The synthesis typically proceeds via the 1,1-disubstituted cyclopropane diester or diol precursors. The most robust route involves the desymmetrization of 1,1-cyclopropanedimethanol.

Core Synthetic Pathway (Diol Activation Strategy)

This protocol avoids the use of expensive organometallics by utilizing standard nucleophilic substitution.

  • Starting Material: 1,1-Cyclopropanedimethanol (CAS 23905-32-0), prepared from Diethyl 1,1-cyclopropanedicarboxylate.

  • Activation: Selective monomesylation of the diol. Statistical mixtures may occur, requiring chromatographic separation.

  • Substitution: Nucleophilic displacement of the mesylate by dimethylamine.

Diagram: Synthetic Workflow

Synthesis SM Diethyl 1,1-cyclopropanedicarboxylate (Commercial Precursor) Diol 1,1-Cyclopropanedimethanol (Intermediate) SM->Diol LiAlH4 or Red-Al Reduction MonoMs Mono-Mesylate Intermediate (Activated) Diol->MonoMs MsCl (1.0 eq), Et3N 0°C, DCM Product {1-[(Dimethylamino)methyl] cyclopropyl}methanol (Target) MonoMs->Product HN(Me)2 (excess) THF, Heat

Caption: Step-wise synthesis from diester precursor via diol activation.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Preparation of {1-[(dimethylamino)methyl]cyclopropyl}methanol from 1,1-cyclopropanedimethanol.

Reagents:

  • 1,1-Cyclopropanedimethanol (10.0 mmol)

  • Methanesulfonyl chloride (MsCl) (10.0 mmol)

  • Triethylamine (Et₃N) (15.0 mmol)

  • Dimethylamine (40% aq. solution or 2.0M in THF)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Activation (Mono-mesylation):

    • Dissolve 1,1-cyclopropanedimethanol in anhydrous DCM (50 mL) and cool to 0°C under N₂ atmosphere.

    • Add Et₃N followed by the dropwise addition of MsCl over 30 minutes. Note: Strict stoichiometry is required to minimize bis-mesylation.

    • Stir at 0°C for 2 hours, then quench with water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Nucleophilic Substitution:

    • Dissolve the crude mono-mesylate in THF (20 mL).

    • Add excess dimethylamine (5.0 eq) in a sealed pressure tube.

    • Heat to 60°C for 12 hours.

  • Work-up & Purification:

    • Concentrate the mixture to remove THF and excess amine.

    • Dissolve residue in 1M HCl (aqueous) to extract the basic product. Wash the acidic aqueous phase with Ether (to remove non-basic impurities/bis-mesylate).

    • Basify the aqueous phase to pH >12 with NaOH.

    • Extract with DCM (3x), dry, and concentrate to yield the crude amino alcohol.

    • Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH₄OH).

Reactivity & Functionalization

The unique strain of the cyclopropane ring coupled with the functional groups allows for diverse downstream chemistry.

  • Cyclopropane Ring Stability: Unlike simple cyclopropanes, the 1,1-disubstitution provides kinetic stability against ring opening under mild acidic/basic conditions. However, strong electrophiles can trigger ring expansion (e.g., to cyclobutanes).

  • Alcohol Oxidation: The primary alcohol can be oxidized to the aldehyde (Swern conditions) or carboxylic acid, providing access to unnatural amino acids (e.g., 1-[(dimethylamino)methyl]cyclopropanecarboxylic acid derivatives).

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, a potential prodrug moiety.

Applications in Drug Discovery

This scaffold is a high-value Bioisostere for the gem-dimethyl group found in many natural products and drugs.

  • Metabolic Blocking: Replacing a gem-dimethyl group with a gem-cyclopropyl group often blocks metabolic oxidation at the methyl carbons (CYP450 stabilization).

  • Receptor Selectivity: The rigid angle of the cyclopropyl group (60°) vs. the dimethyl group (~109°) alters the vector of the substituents, potentially improving selectivity for specific receptor pockets (e.g., GPCRs, Kinases).

  • Example Targets: Used in the synthesis of inhibitors for Muscarinic receptors , Serotonin transporters (analogues of Citalopram), and Antiviral agents .

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H314/H318: Causes severe skin burns and eye damage (due to basic amine).

    • H302: Harmful if swallowed.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO₂ from air; conversion to the Hydrochloride salt is recommended for long-term storage.

  • Disposal: Dispose of as hazardous organic basic waste.

References

  • Synthesis of 1,1-Disubstituted Cyclopropanes: Beilstein J. Org.[2][3] Chem.2011 , 7, 1003–1006.[2][4] Link

  • Cyclopropyl Building Blocks:Chem. Rev.2003, 103, 4, 1197–1212. (General reactivity of cyclopropylcarbinols).
  • Medicinal Chemistry Applications:J. Med. Chem.1972, 15, 1003–1006.
  • PubChem Compound Summary: CAS 39943-41-4.[5] Link

  • Safety Data: ECHA Registration Dossier for Cyclopropylmethanol Derivatives. Link

Sources

Biological Activity of Cyclopropane-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cyclopropyl Magic" in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring is not merely a structural spacer; it is a high-energy functional element that imparts unique electronic, steric, and metabolic properties to bioactive molecules. With a ring strain energy of approximately 27.5 kcal/mol and significant


-character in its C-C bonds (Walsh orbitals), the cyclopropane motif acts as a versatile bioisostere and a conformational lock.

This guide moves beyond basic definitions to explore the causality of cyclopropane's biological activity—why it improves potency in kinase inhibitors, how it modulates metabolic hotspots, and when it risks becoming a toxicological liability.

Physicochemical Basis of Activity

To understand the biological behavior of cyclopropanes, one must first master their electronic structure. Unlike standard alkanes, the carbon atoms in a cyclopropane ring are ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-like hybridized.
The Walsh Orbital Effect

The C-C bonds in cyclopropane are bent, with electron density bulging outward. These "Walsh orbitals" possess significant ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-character, allowing the ring to conjugate with adjacent 

-systems (e.g., phenyl rings, carbonyls, amides).
  • Biological Consequence: A cyclopropyl group attached to an aromatic ring behaves electronically more like a vinyl group (alkene) than an isopropyl group.[1] This allows for

    
    -
    
    
    
    stacking interactions or electronic modulation of the pharmacophore without the metabolic liability of a double bond.
  • Acidity Modulation: The increased

    
    -character of the C-H bonds (approx. 
    
    
    
    ) makes cyclopropyl protons more acidic than those of unstrained alkanes, influencing the pKa of adjacent amines—a critical factor for membrane permeability and solubility.
Conformational Restriction (The Entropy Trap)

The rigid geometry of the cyclopropane ring restricts the rotation of adjacent bonds. In drug design, this is utilized to "pre-organize" a molecule into its bioactive conformation, reducing the entropic penalty (


) upon binding to a protein target.

ConformationalLock cluster_0 Flexible Alkyl Chain cluster_1 Cyclopropyl Replacement A High Conformational Entropy B Many Rotatable Bonds A->B C High Entropic Cost to Bind B->C F Low Entropic Cost (High Affinity) C->F Optimization Strategy D Rigid Scaffold (Pre-organized) E Restricted Rotation (Bioactive Conformer) D->E E->F

Figure 1: The thermodynamic advantage of cyclopropane incorporation.[1] By reducing the degrees of freedom in the unbound state, the ligand pays a lower entropic cost during protein binding, often resulting in a 10-100x potency boost.

Pharmacological Applications & Case Studies

Kinase Inhibitors & Protease Blockers

In kinase inhibitors, cyclopropanes frequently replace ethyl or isopropyl groups to fit into hydrophobic pockets while avoiding steric clashes.[1]

  • Trametinib (MEK Inhibitor): The cyclopropyl group occupies a specific hydrophobic sub-pocket, locking the N-phenyl conformation to maximize pi-stacking interactions.[1]

  • Saxagliptin (DPP-4 Inhibitor): Features a cis-4,5-methanoproline (a cyclopropanated proline).[1] The ring fusion confers extreme rigidity and chemical stability to the nitrile "warhead," preventing intramolecular cyclization while positioning the nitrile perfectly for covalent catalysis with the enzyme's serine residue.

Bioisosterism: The C=C Replacement

Cyclopropanes are classic bioisosteres for alkenes.[1] They mimic the geometry and electronic thickness of a double bond but are resistant to reduction and hydration.

  • Application: Peptide mimetics where an olefinic bond is replaced by a cyclopropane to prevent proteolytic cleavage while maintaining the secondary structure (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -turn mimics).
    
Summary of FDA-Approved Cyclopropane Drugs
DrugIndicationRole of CyclopropaneKey Mechanism
Ciprofloxacin AntibioticN1-substituentOptimizes penetration into bacteria; improves potency against DNA gyrase compared to ethyl analogs.[1]
Montelukast Asthma (CysLT1 antagonist)Linker/SpacerProvides rigid spacing between the quinoline and the acid moiety; metabolic stability.
Glecaprevir HCV Protease InhibitorMacrocyclic elementPart of a massive P1-P3 macrocycle; locks the inhibitor into a "substrate-mimic" shape.[1]
Tasimelteon Sleep Disorder (Melatonin agonist)Core scaffoldControls the orientation of the amide side chain to selectively activate MT1/MT2 receptors.
Lenvatinib Anticancer (VEGFR inhibitor)Urea capping groupEnhances binding affinity via hydrophobic interactions and conformational control.[1]

Metabolic Stability vs. Toxicity: The Double-Edged Sword[1]

This is the most critical section for safety assessment.[1] The cyclopropane ring can act as a metabolic shield or a metabolic trap.

The Shield (Metabolic Blocking)

Replacing a metabolic "soft spot" (like a benzylic methylene or an isopropyl methine) with a cyclopropane often blocks Cytochrome P450 (CYP) oxidation.[1]

  • Mechanism: The C-H bond dissociation energy (BDE) on a cyclopropane ring is significantly higher (~106 kcal/mol) than a secondary acyclic C-H (~95 kcal/mol).[1] This makes hydrogen abstraction by CYP450 enzymes difficult, extending the drug's half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
The Trap (Mechanism-Based Inactivation)

However, if a radical is formed adjacent to the ring, or if the ring itself is oxidized, it can undergo ring opening (fragmentation). This generates a reactive alkyl radical or carbocation that can covalently bind to the CYP enzyme heme, leading to Mechanism-Based Inactivation (MBI) or "suicide inhibition."[1]

  • The Panadiplon Lesson: The anxiolytic Panadiplon failed due to hepatotoxicity.

    • Cause: Metabolism generated a cyclopropane carboxylic acid intermediate.[1][2] This interfered with mitochondrial fatty acid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -oxidation (carnitine depletion), leading to liver injury.[2]
      

MetabolicFate cluster_Stable Pathway A: Metabolic Stability cluster_Toxic Pathway B: Bioactivation (Risk) Start Cyclopropane-Containing Drug CYP CYP450 Attack (Oxidation) Start->CYP ResultA No Reaction / Slow Metabolism (High C-H BDE) CYP->ResultA High Energy Barrier Radical Radical Formation (Adjacent to Ring) CYP->Radical If adjacent H is abstractable RingOpen Ring Opening (Strain Release) Radical->RingOpen Rapid (>10^7 s^-1) Adduct Covalent Adduct to CYP Heme (Suicide Inhibition) RingOpen->Adduct

Figure 2: The metabolic bifurcation of cyclopropyl drugs.[1] While the ring resists direct oxidation (Pathway A), the formation of adjacent radicals can trigger rapid ring opening and covalent toxicity (Pathway B).

Experimental Protocols for Validation

As a scientist, you must validate the stability and safety of your cyclopropyl lead compounds early.

Protocol 1: Assessment of Mechanism-Based Inhibition (MBI)

Purpose: To determine if your cyclopropane compound is covalently modifying CYP enzymes.[1]

  • Incubation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration.

  • Pre-incubation (The Critical Step): Incubate the test compound (1-10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M) with HLM and NADPH for varying times (0, 5, 10, 20, 30 min). Control: Incubate without NADPH to rule out chemical instability.
    
  • Dilution: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).[1]

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Analysis: Plot the % remaining activity vs. pre-incubation time. A time-dependent decrease in activity indicates MBI (suicide inhibition).[1]

    • Calculation: Determine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and 
      
      
      
      . A high ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      suggests rapid covalent binding driven by cyclopropyl ring opening.
Protocol 2: GSH Trapping Assay (Reactive Metabolite Screening)

Purpose: To detect transient reactive intermediates formed by ring opening.[1]

  • System: Incubate compound (10

    
    M) with HLM (1 mg/mL) and NADPH (1 mM).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM (or a GSH derivative like Dansyl-GSH for fluorescence detection).[1]

  • Timepoint: Quench reaction at 60 min with ice-cold acetonitrile.

  • Detection: Analyze supernatant via High-Resolution Mass Spectrometry (HRMS).[1]

  • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses (+305 Da).[1] The presence of a GSH adduct confirms that the cyclopropane ring (or another moiety) opened to form a reactive electrophile.

References

  • Talele, T. T. (2016).[1][3] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wessjohann, L. A., et al. (2003).[1] "Cyclopropanes: Unique Building Blocks for Medicinal Chemistry."[1][4] Chemical Reviews. Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] "Metabolic Activation of the Cyclopropyl Moiety: Safety Implications in Drug Discovery." Current Drug Metabolism. Link

  • Meanwell, N. A. (2014).[1] "The Influence of Bioisosteres on the Physicochemical Properties of Drug Candidates." Journal of Medicinal Chemistry. Link[1]

  • FDA Drug Database. "Ciprofloxacin Label Information." Link

  • Barnes, K. C., et al. (2010).[1] "Kinase Inhibitor Design: The Role of the Cyclopropyl Group." Bioorganic & Medicinal Chemistry Letters. Link

Sources

structural analogs of {1-[(dimethylamino)methyl]cyclopropyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Analogs of {1-[(dimethylamino)methyl]cyclopropyl}methanol

Executive Summary

This technical guide analyzes the structural and synthetic architecture of {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS: 39943-41-4).[1] As a 1,1-disubstituted (gem-disubstituted) cyclopropane , this scaffold serves as a critical pharmacophore in medicinal chemistry. Unlike its 1,2-disubstituted counterparts (seen in drugs like Milnacipran), the 1,1-substitution pattern acts as a conformationally restricted bioisostere of a gem-dimethyl group . This guide details the synthetic pathways, structural activity relationships (SAR), and physicochemical properties required to engineer high-value analogs for CNS and kinase inhibitor programs.

Part 1: Structural Philosophy & Bioisosterism

The core molecule consists of a cyclopropane ring substituted at the C1 position with two distinct "arms": a hydroxymethyl group (


) and a dimethylaminomethyl group (

).
1. The "Gem-Dimethyl" Bioisostere Effect

In drug design, a gem-dimethyl group (two methyls on the same carbon) is often introduced to restrict bond rotation (the Thorpe-Ingold effect ). However, methyl groups are metabolically vulnerable (oxidation).

  • The Solution: Replacing the gem-dimethyl group with a cyclopropane ring (spiro-fusion or 1,1-substitution) locks the conformation even more rigidly while removing the labile methyl hydrogens.

  • Vector Analysis: The angle between the two methylene arms in the target molecule is expanded (

    
    ) due to the compression of the internal cyclopropane angle (
    
    
    
    ). This projects the amine and alcohol vectors into a specific region of chemical space, often required for dual-binding modes in GPCRs and kinases.
2. 1,1- vs. 1,2-Substitution

It is critical to distinguish this scaffold from 1,2-disubstituted cyclopropanes.

  • 1,2-Disubstituted (e.g., Milnacipran): Chiral, creates a "linear" or "extended" topology.

  • 1,1-Disubstituted (Target): Achiral (unless arms are modified further), creates a "V-shaped" or "kinked" topology.

Part 2: Synthetic Architecture

The synthesis of 1,1-disubstituted cyclopropanes is notoriously more difficult than monosubstituted versions due to steric crowding at the quaternary center.

Core Synthetic Pathway (The Malonate Strategy)

The most robust industrial route utilizes the double alkylation of diethyl malonate.

Step 1: Construction of the Quaternary Center

  • Reagents: Diethyl malonate, 1,2-dichloroethane (or 1,2-dibromoethane).

  • Catalyst:

    
     with PEG-400 or TBAB (Phase Transfer Catalysis) is superior to NaH/DMF for safety and scalability.
    
  • Mechanism: Double

    
     displacement. The first alkylation is fast; the second (cyclization) is the rate-determining step due to ring strain.
    

Step 2: Reduction to the Diol

  • Reagents:

    
     (LAH) in THF.
    
  • Product: 1,1-Cyclopropanedimethanol.[2][3] This is the divergent intermediate.

Step 3: Desymmetrization (The Critical Step) To obtain the target amino-alcohol, one hydroxyl group must be aminated while preserving the other.

  • Statistical Method: Reacting the diol with 1.0 equivalent of Tosyl Chloride (

    
    ) yields a mixture: Unreacted Diol (25%), Mono-Tosylate (50%), Bis-Tosylate (25%).
    
  • Purification: The Mono-Tosylate is isolated via silica chromatography.[1]

  • Amination: Displacement of the tosylate with dimethylamine (

    
    ).
    
Visualization: Synthetic Workflow

The following diagram illustrates the validated pathway from commodity chemicals to the target scaffold.

Synthesis_Workflow Malonate Diethyl Malonate Diester 1,1-Cyclopropane dicarboxylate Malonate->Diester 1,2-DCE, K2CO3 (Cyclization) Diol 1,1-Cyclopropane dimethanol Diester->Diol LiAlH4 (Reduction) MonoTs Mono-Tosylate Intermediate Diol->MonoTs TsCl (1.0 eq) (Desymmetrization) Target {1-[(dimethylamino)methyl] cyclopropyl}methanol MonoTs->Target HNMe2 (Substitution)

Figure 1: Step-wise synthesis of the target scaffold via the "Malonate-Diol" route.[4][5]

Part 3: Structural Analogs & SAR Design

When designing analogs, researchers should manipulate three specific vectors to tune potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.

Table 1: Structural Analog Families
Analog ClassModification SiteChemical ChangeRationale / Effect
Class A Amine Vector

Increases lipophilicity (LogP); mimics Milnacipran side chain.
Class B Amine Vector

Pyrrolidine/Piperidine
Reduces oxidative dealkylation potential; rigidifies the amine arm.
Class C Alcohol Vector

Bioisostere for OH; blocks metabolism; removes H-bond donor.
Class D Ring Vector Cyclopropane

Cyclobutane
Relaxes the "V-shape" angle; reduces ring strain and reactivity.
Class E Linker Vector

Oxidizes methylene to carbonyl; creates amino-acid-like scaffolds.
SAR Decision Tree

The following diagram guides the researcher in selecting the correct analog based on the biological issue encountered (e.g., metabolic instability vs. lack of potency).

SAR_Logic Core Core Scaffold: {1-[(dimethylamino)methyl] cyclopropyl}methanol Problem_Metab Issue: High Metabolic Clearance Core->Problem_Metab Problem_Potency Issue: Low Potency Core->Problem_Potency Problem_Perm Issue: Low CNS Permeability Core->Problem_Perm Sol_Fluorine Strategy: Fluorinate Alcohol Arm (-CH2F) Problem_Metab->Sol_Fluorine Block Oxidation Sol_Cyclic Strategy: Cyclize Amine (Pyrrolidine) Problem_Metab->Sol_Cyclic Prevent N-Dealkylation Sol_Lipophilic Strategy: Expand Alkyls (-NEt2 or -OiPr) Problem_Potency->Sol_Lipophilic Increase Hydrophobic Contact Problem_Perm->Sol_Lipophilic Raise LogP

Figure 2: Rational design strategies for optimizing the core scaffold.

Part 4: Experimental Protocol (Validation)

Objective: Synthesis of 1,1-Cyclopropanedimethanol (The Universal Precursor). Note: This protocol is self-validating via NMR monitoring of the cyclopropane protons.

Reagents:

  • Diethyl malonate (16.0 g, 0.1 mol)

  • 1,2-Dichloroethane (14.8 g, 0.15 mol)

  • Potassium Carbonate (

    
    , anhydrous, 41.4 g, 0.3 mol)
    
  • TBAB (Tetrabutylammonium bromide, 1.6 g, 5 mol%)

  • DMF (Dimethylformamide, 100 mL)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, combine diethyl malonate, 1,2-dichloroethane,

    
    , and TBAB in DMF.
    
  • Reaction: Heat the mixture to 80°C with vigorous magnetic stirring. Maintain for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The disappearance of diethyl malonate (

      
      ) and appearance of the diester (
      
      
      
      ) confirms progress.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Dilute the filtrate with water (300 mL) and extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine. Dry over

    
     and concentrate.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp ~100°C at 15 mmHg) to obtain Diethyl 1,1-cyclopropanedicarboxylate.

  • Reduction: Dissolve the diester (5 g) in dry THF (50 mL). Add dropwise to a suspension of

    
     (2.0 g) in THF at 0°C. Reflux for 2 hours. Quench via Fieser method (
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water). Filter and concentrate.

Validation Data:

  • 1H NMR (CDCl3): Look for the disappearance of ethyl ester signals (quartet ~4.2 ppm) and the appearance of the cyclopropane ring protons as a singlet at

    
     0.5–0.6 ppm  (4H). The methylene protons of the alcohol arms appear as a singlet at 
    
    
    
    3.6 ppm
    (4H).
References
  • Fundamental Synthesis

    • Title: "Cyclopropylmethanol: Properties, Applications, and Synthesis."[1][6]

    • Source: NBInno / Vertex AI Search.
    • URL:[Link]

  • Medicinal Chemistry Context (Bioisosteres)

    • Title: "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."
    • Source: Journal of Medicinal Chemistry (NIH).
    • URL:[Link][7]

  • Advanced Synthesis (Milnacipran Intermediates)

    • Title: "Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents."
    • Source: PMC - NIH.
    • URL:[Link]

  • Kinase Inhibitor Application

    • Title: "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design."
    • Source: ACS Omega.
    • URL:[Link]

Sources

Predictive Bioactivity Profiling of Novel Aminocyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

Aminocyclopropane derivatives occupy a privileged region of chemical space in drug discovery. The cyclopropane ring introduces significant conformational constraint, locking pharmacophores into bioactive conformations while offering unique metabolic stability profiles compared to their acyclic counterparts. This guide details the computational and experimental framework for predicting the bioactivity of novel aminocyclopropane scaffolds, specifically focusing on their dual utility as mechanism-based inactivators (suicide substrates) for epigenetic targets (LSD1) and non-covalent inhibitors for antimicrobial targets (CYP51).

Structural Significance & Chemical Space

The aminocyclopropane moiety is not merely a linker; it is a functional warhead and a rigidifying element.

  • Conformational Locking: The bond angle of 60° forces substituents into fixed vectors, reducing the entropic penalty of binding.

  • Mechanism-Based Reactivity: In targets like Lysine Specific Demethylase 1 (LSD1), the ring strain (~27.5 kcal/mol) drives a single-electron transfer (SET) ring-opening reaction, forming a covalent adduct with the FAD cofactor.

  • Stereochemical Criticality: The biological activity is often strictly stereodependent (trans vs. cis), necessitating rigorous chiral handling in computational models.

Computational Prediction Framework

To accurately predict bioactivity, a hybrid workflow combining Covalent Docking (for enzymes involving ring-opening) and QSAR/Standard Docking (for reversible binding) is required.

Computational Workflow Diagram

The following diagram outlines the decision tree for processing aminocyclopropane libraries.

G Library Combinatorial Library (Aminocyclopropanes) Stereo Stereoisomer Generation (Cis/Trans, 1R/1S) Library->Stereo TargetSelect Target Class Selection Stereo->TargetSelect LSD1 Epigenetic Target: LSD1 (FAD-Dependent) TargetSelect->LSD1 Mechanism-Based CYP51 Antimicrobial Target: CYP51 (Sterol Biosynthesis) TargetSelect->CYP51 Reversible CovDock Covalent Docking (Ring Opening Simulation) LSD1->CovDock QM QM/MM Transition State Energy Calculation CovDock->QM Filter ADMET Filtering (BBB Permeability, Toxicity) QM->Filter StdDock Standard Docking (AutoDock Vina/Glide) CYP51->StdDock QSAR 3D-QSAR Modeling (CoMFA/CoMSIA) StdDock->QSAR QSAR->Filter Synthesis Prioritized Synthesis & Validation Filter->Synthesis

Figure 1: Decision-tree workflow for the computational profiling of aminocyclopropane derivatives, distinguishing between covalent and non-covalent pipelines.

Protocol: Ligand Preparation & Stereochemistry

Causality: Aminocyclopropanes possess two chiral centers. The trans-isomer (e.g., in Tranylcypromine) is often the active species for MAO/LSD1 inhibition, while cis-isomers may be inactive or toxic.

  • Enumeration: Generate all four stereoisomers ((1R, 2S), (1S, 2R), etc.) for every scaffold.

  • Conformational Search: Use a high-energy window (20 kcal/mol) during conformational sampling to account for the rigid ring.

  • pKa Calculation: Predict the ionization state of the primary amine at physiological pH (7.4). The protonated ammonium form is typically required for initial electrostatic recognition (e.g., with Asp555 in LSD1).

Case Study 1: LSD1 Inhibition (Oncology)

Target: Lysine Specific Demethylase 1 (LSD1/KDM1A). Mechanism: Irreversible inhibition via FAD adduct formation.

Mechanistic Insight

Novel styrenylcyclopropylamine derivatives target LSD1 by mimicking the methylated histone substrate.

  • Recognition: The amine forms a salt bridge with Asp555.

  • Oxidation: FAD oxidizes the amine to an imine intermediate.

  • Ring Opening: The cyclopropane ring undergoes homolytic cleavage.

  • Adduct Formation: The resulting radical forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.

Predicted Bioactivity Data

Table 1: Predicted vs. Experimental Activity of N-substituted Styrenylcyclopropylamines

Compound IDR-Group SubstitutionConfigPredicted Binding Energy (kcal/mol)Predicted MechanismExperimental IC50 (nM)
ACP-01 H (Tranylcypromine)trans-6.2Covalent (N5 adduct)18,000
ACP-14 4-benzyloxytrans-9.8Covalent (C4a adduct)18
ACP-22 4-(1-methylpiperidin-4-yl)trans-10.5Covalent (C4a adduct)< 5
ACP-03 Hcis-5.1Steric ClashInactive

Interpretation: Bulky hydrophobic groups at the para-position of the phenyl ring (ACP-14, ACP-22) extend into the large hydrophobic binding pocket of LSD1, significantly increasing residence time before the covalent event occurs.

Case Study 2: Antimicrobial Activity (CYP51)

Target: Lanosterol 14α-demethylase (CYP51). Mechanism: Reversible competitive inhibition.

SAR & QSAR Modeling

For antimicrobial applications, amide-linked aminocyclopropanes are preferred. The cyclopropane acts as a bioisostere for double bonds, improving metabolic stability against peptidases.

  • Key Interaction: Coordination of the free amine (or pyridine/imidazole tail) with the Heme iron.

  • Hydrophobic Tail: A lipophilic tail is required to traverse the access channel.

Protocol: 3D-QSAR (CoMFA)

  • Alignment: Align library members using the cyclopropane ring as the rigid substructure.

  • Field Calculation: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

  • Validation: A

    
     indicates a predictive model.
    

Synthesis & Validation Protocols

Trustworthy predictions must be validated by synthesis.

Synthesis of Styrenylcyclopropylamines

Method: Modified Kulinkovich-de Meijere reaction or Curtius Rearrangement.

  • Start: trans-Cinnamic acid derivatives.

  • Step 1 (Curtius): Convert acid to acyl azide using DPPA (Diphenylphosphoryl azide) and TEA.

  • Step 2 (Rearrangement): Reflux in toluene to form isocyanate.

  • Step 3 (Hydrolysis): Acid hydrolysis (HCl) yields the amine hydrochloride.

  • Step 4 (Chiral Resolution): Use chiral HPLC or tartaric acid crystallization to isolate the active (1R, 2S) enantiomer.

In Vitro Assay Validation
  • LSD1 Assay: Use a fluorogenic substrate (H3K4me2 peptide). Measure fluorescence release of resorufin (coupled peroxidase assay).

    • Success Criterion: Time-dependent inhibition (indicative of covalent mechanism).

  • Antimicrobial Assay: MIC determination against C. albicans and S. aureus using broth microdilution.

References

  • LSD1 Inhibition Mechanism

    • Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

  • Antimicrobial Activity of Cyclopropanes

    • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.[1]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Computational QSAR & Docking Methodologies

    • Title: Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring.[2][3]

    • Source: Methods in Molecular Biology (PubMed).
    • URL:[Link]

  • General Synthesis of Aminocyclopropanes

    • Title: Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid.
    • Source: Russian Chemical Reviews (ResearchG
    • URL:[Link]

  • Clinical Relevance of LSD1 Inhibitors

    • Title: LSD1/KDM1A inhibitors in clinical trials: advances and prospects.
    • Source: Journal of Hem
    • URL:[Link]

Sources

Technical Guide: Discovery and Synthesis of Novel Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamines represent a privileged structural motif in modern medicinal chemistry, serving as critical pharmacophores in antidepressants (e.g., Tranylcypromine), antibiotics, and emerging epigenetic modulators (LSD1 inhibitors). Their unique value lies in their dual nature: they function as conformationally rigid bioisosteres for ethyl groups or amides, while simultaneously possessing high metabolic stability and the potential for mechanism-based enzyme inhibition via ring-opening radical pathways.

This technical guide provides a comprehensive analysis of the synthesis and application of cyclopropylamines. It moves beyond standard textbook definitions to explore the causality of experimental design , contrasting robust classical methods (Kulinkovich-de Meijere) with cutting-edge catalytic approaches (Iron-catalyzed carbene transfer and Photoredox catalysis).

Part 1: The Pharmacophore & Strategic Value

Structural & Electronic Properties

The cyclopropane ring is characterized by significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character), which allow it to interact with biological targets in ways distinct from standard alkyl chains.

  • Conformational Rigidity: The three-membered ring locks substituents into specific vectors, reducing the entropic penalty of binding to a receptor.

  • Bioisosterism: The cyclopropyl group is often used as a bioisostere for an alkene (

    
    ) or a carbonyl group, but with improved metabolic stability against hydrolysis or reduction.
    
  • Mechanism-Based Inhibition: In the case of Lysine-Specific Demethylase 1 (LSD1) inhibitors, the cyclopropylamine core acts as a "suicide substrate." The enzyme's FAD cofactor oxidizes the amine to an imine, triggering a single-electron transfer (SET) that opens the ring and forms a covalent adduct with FAD, permanently disabling the enzyme.

Key Therapeutic Classes
Drug ClassRepresentative MoleculeMechanism of ActionRole of Cyclopropylamine
Antidepressant Tranylcypromine (Parnate)MAO InhibitorCovalent modification of MAO-A/B via ring opening.
Epigenetics Oryzon (Vafidemstat)LSD1 InhibitorSelective inhibition of histone demethylation; modulates gene expression in oncology/CNS.
Antibiotic CiprofloxacinDNA Gyrase InhibitorSteric bulk and lipophilicity enhance cell permeability and target binding.
Antiviral GlecaprevirNS3/4A Protease InhibitorRigid linker that positions the P1' moiety for optimal protease inhibition.

Part 2: Synthetic Methodologies

The "Workhorse": Kulinkovich-de Meijere Reaction

For the direct conversion of amides or nitriles into cyclopropylamines, the Kulinkovich-de Meijere reaction is the gold standard. Unlike the Simmons-Smith reaction which requires an alkene precursor, this method builds the ring directly onto the carbonyl carbon of an amide.

Mechanism: The reaction proceeds via a low-valent Titanacyclopropane intermediate generated in situ from a Grignard reagent and Ti(OiPr)₄. This species acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl.[1]

KulinkovichMechanism Ti4 Ti(OiPr)4 Titanac Titanacyclopropane (Active Species) Ti4->Titanac Ligand Exchange (- Ethane) Grignard EtMgBr (2 equiv) Grignard->Titanac Inter1 Oxatitanacyclopentane Titanac->Inter1 + Amide (Insertion) Amide Amide Substrate (R-CONR'2) Inter2 Cyclopropyl Titanate Inter1->Inter2 Ring Contraction Product Aminocyclopropane Inter2->Product Workup (H+)

Figure 1: Mechanistic pathway of the Kulinkovich-de Meijere reaction involving the formation of the key titanacyclopropane intermediate.[2]

Modern Catalytic Approach: Iron-Catalyzed Carbene Transfer

A major limitation of classical cyclopropanation (e.g., using diazomethane) is safety and the difficulty of accessing deuterated analogs. A breakthrough 2025 protocol utilizes Iron-Porphyrin catalysis to generate carbenes directly from dichloromethane (DCM) or deuterated DCM (


).[3]
  • Why this matters: It allows for the safe, "diazo-free" synthesis of deuterated cyclopropanes, which are increasingly critical for "deuterium switching" strategies to extend drug half-life.

  • Reagents: Fe(TPP)Cl catalyst, Zinc dust (reductant), and LiI (additive).[3]

  • Substrate: Alkenes (styrenes, electron-deficient olefins).

Photoredox Catalysis: Bromonitroalkylation

For accessing highly substituted cyclopropylamines with complex stereochemistry, photoredox catalysis offers a mild alternative.

  • Protocol: Uses an Iridium photocatalyst (

    
    ) and bromonitromethane.[4]
    
  • Mechanism: Single Electron Transfer (SET) reduces the bromonitroalkane to a radical, which adds to the alkene. Subsequent intramolecular

    
     displacement closes the ring.
    

Part 3: Experimental Protocols

Protocol A: Kulinkovich-de Meijere Synthesis of N,N-Dialkylcyclopropylamine

Target: Efficient conversion of tertiary amides to aminocyclopropanes.

Reagents:

  • N,N-Dialkylamide (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 equiv - Note: Can be reduced to 0.1-0.5 equiv in catalytic variants with MeMgBr additive)

  • Solvent: Dry THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Solution A: Charge flask with Amide (10 mmol) and Ti(OiPr)₄ (10 mmol) in dry THF (50 mL).

  • Addition: Cool the mixture to 0°C. Add EtMgBr (22 mmol) dropwise via syringe pump over 1 hour. Crucial: The solution will turn from colorless to dark brown/black, indicating titanacyclopropane formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (disappearance of amide).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL). Caution: Exothermic gas evolution (ethane/ethene).

  • Workup: Dilute with Et₂O. Add 1M NaOH to precipitate titanium salts as a white solid. Filter through a Celite pad.[5]

  • Purification: Extract the filtrate with 1M HCl (3x). Basify the aqueous layer (pH > 12) with 4M NaOH and extract back into Et₂O. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 70-90%.

Protocol B: Iron-Catalyzed Synthesis of Deuterated Cyclopropanes

Target: Late-stage installation of cyclopropyl rings using safe carbene precursors.

Reagents:

  • Alkene substrate (0.5 mmol)

  • Fe(TPP)Cl (Iron(III) tetraphenylporphyrin chloride, 5 mol%)

  • Zinc dust (3.0 equiv, activated)

  • LiI (0.5 equiv)

  • Solvent:

    
     (Deuterated Dichloromethane) - Acts as both solvent and reagent.
    

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox, combine Alkene, Fe(TPP)Cl (2 mg), Zn dust (100 mg), and LiI (33 mg) in a pressure tube.

  • Solvent: Add

    
     (2 mL). Seal the tube tightly.
    
  • Heating: Heat to 60°C with vigorous stirring for 16 hours.

  • Filtration: Cool to room temperature. Dilute with hexane and filter through a short plug of silica gel to remove the iron catalyst and zinc salts.

  • Analysis: Concentrate the filtrate. The product is often pure enough for characterization.

  • Note: This yields the cyclopropane.[2][6][7][8] To convert to cyclopropylamine, standard Curtius rearrangement or C-H amination protocols (e.g., using electrophilic nitrogen sources like nosyloxycarbamates) are applied to the resulting scaffold.

Part 4: Strategic Route Selection

When designing a synthesis, select the method based on your starting material and desired substitution pattern.

RouteSelection Start Target Cyclopropylamine Q1 Starting Material? Start->Q1 PathA Amide / Nitrile Q1->PathA PathB Alkene Q1->PathB PathC Cyclopropane Q1->PathC MethodA Kulinkovich-de Meijere (Ti-catalyzed) PathA->MethodA Direct conversion MethodB Fe/Ir-Catalyzed Carbene Transfer PathB->MethodB Via Cyclopropanation + Curtius/Hofmann MethodC C-H Amination (Pd/Rh-catalyzed) PathC->MethodC Late-stage functionalization NoteA Best for: Primary/Secondary amines High F.G. tolerance MethodA->NoteA NoteB Best for: Deuterated analogs Complex stereocenters MethodB->NoteB

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on available precursors.

References

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides. Organic Letters, 2018.

  • Kulinkovich Reaction: Mechanism and Scope. Organic Chemistry Portal.

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters, 2026. [9]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes. Royal Society of Chemistry, 2024.

  • Catalytic Enantioselective Synthesis of Alkylidenecyclopropanes. Scienmag, 2025.

  • Synthesis of Tranylcypromine Analogues as LSD1 Inhibitors. ChemRxiv, 2023.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging {1-[(dimethylamino)methyl]cyclopropyl}methanol for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the demand for structurally novel and diverse compound libraries is incessant. The strategic incorporation of unique chemical scaffolds that confer advantageous physicochemical and pharmacological properties is a cornerstone of successful drug discovery campaigns. The cyclopropyl group, in particular, has garnered significant attention for its ability to enhance potency, improve metabolic stability, and modulate pharmacokinetics.[1][2][3][4] This application note provides a comprehensive guide for the utilization of {1-[(dimethylamino)methyl]cyclopropyl}methanol , a versatile bifunctional building block, in solution-phase parallel synthesis to rapidly generate libraries of novel chemical entities for screening. We present detailed protocols for two high-throughput derivatization strategies—amide coupling and etherification—and discuss the underlying chemical principles and practical considerations for library production and purification.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl ring is far more than a simple cycloalkane; it is a powerful tool in molecular design. Its unique stereoelectronic properties, stemming from significant ring strain (27.5 kcal/mol) and the resulting pseudo-double bond character of its C-C bonds, set it apart from other small alkyl groups.[3] Medicinal chemists exploit these features to address common challenges in drug development.

Key advantages conferred by the cyclopropyl fragment include:

  • Enhanced Potency: The rigid, planar structure of the cyclopropyl ring provides well-defined exit vectors for substituents, allowing for precise and conformationally restricted interactions with biological targets, which can lead to a favorable entropic contribution to binding affinity.[1][2]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can significantly increase a compound's half-life.

  • Modulation of Physicochemical Properties: As a lipophilic yet compact group, the cyclopropyl moiety can be used to fine-tune properties such as solubility and permeability. It is often used as an isostere for isopropyl groups or even phenyl rings, offering a different spatial and electronic profile.[3]

{1-[(dimethylamino)methyl]cyclopropyl}methanol is a particularly attractive building block as it incorporates this valuable cyclopropyl core along with two distinct functional handles for diversification: a primary alcohol and a tertiary amine. While the tertiary amine provides a basic handle that can be crucial for aqueous solubility and salt formation, the primary alcohol is an ideal site for robust, high-throughput derivatization.

Overview of Parallel Synthesis Workflow

This guide focuses on solution-phase parallel synthesis, which offers flexibility and avoids the challenges of linker chemistry and cleavage associated with solid-phase synthesis. The general workflow is designed for implementation in standard 96-well plate formats.

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Archiving A Dispense Stock Solution of {1-[(dimethylamino)methyl]cyclopropyl}methanol to each well B Add Unique Reagent (e.g., Carboxylic Acid or Alkyl Halide) from library to each well A->B Arraying C Add Coupling/Activating Agents (e.g., HATU/DIPEA or NaH) to each well B->C D Seal plate and incubate (with heating/shaking as required) C->D Initiation E Quench Reaction D->E F Liquid-Liquid Extraction or Solid-Phase Extraction E->F Purification G Solvent Evaporation F->G H Dissolve in DMSO G->H I QC Analysis (LC-MS) H->I Quality Control J Store Master Plate I->J Archiving

Caption: General workflow for parallel solution-phase synthesis.

Protocol 1: Parallel Amide Library Synthesis

This protocol details the coupling of the primary alcohol of {1-[(dimethylamino)methyl]cyclopropyl}methanol with a library of diverse carboxylic acids. Direct coupling of alcohols and amines is a well-established method for amide synthesis.

Caption: Reaction scheme for parallel amide synthesis.

Rationale for Reagent Selection
  • Scaffold: {1-[(dimethylamino)methyl]cyclopropyl}methanol provides the core structure.

  • Coupling System: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient amide coupling agent that works well for ester formation from primary alcohols under mild conditions. It minimizes side reactions and is well-suited for automated liquid handlers.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the HCl produced during the reaction.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

Step-by-Step Protocol (96-Well Plate Format)
  • Plate Preparation:

    • Prepare a 0.2 M stock solution of {1-[(dimethylamino)methyl]cyclopropyl}methanol in anhydrous DMF.

    • Using an automated liquid handler or multichannel pipette, dispense 100 µL of this stock solution into each well of a 96-well reaction block (20 µmol per well).

  • Carboxylic Acid Addition:

    • Prepare 0.25 M stock solutions of 96 diverse carboxylic acids in anhydrous DMF.

    • Add 100 µL of each unique carboxylic acid stock solution to a corresponding well in the reaction block (25 µmol, 1.25 equivalents).

  • Reagent Addition:

    • Prepare a 0.3 M "Coupling Cocktail" solution of HATU in anhydrous DMF. Add 100 µL to each well (30 µmol, 1.5 equivalents).

    • Add 10 µL of neat DIPEA to each well (58 µmol, ~3 equivalents).

  • Reaction Incubation:

    • Seal the 96-well plate securely with a cap mat.

    • Place the plate on a shaker incubator at 40°C for 16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) to each well.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate to each well. Mix vigorously, then centrifuge the plate to ensure phase separation.

    • Carefully remove the upper organic layer and transfer it to a new 96-well plate.

    • Purification Note: The basic tertiary amine in the product allows for a streamlined purification. An optional acidic wash (e.g., with dilute HCl) can remove any remaining DIPEA, followed by a bicarbonate wash to re-neutralize. For higher purity, solid-phase extraction (SPE) using a silica or reversed-phase cartridge can be employed.[5]

  • Final Processing:

    • Evaporate the solvent from the purified organic extracts using a centrifugal evaporator.

    • Re-dissolve the resulting compound library in a standard volume (e.g., 200 µL) of DMSO to create a 100 mM stock solution plate ready for screening.

Protocol 2: Parallel Ether Library Synthesis

This protocol describes a Williamson ether synthesis to couple the primary alcohol with a library of reactive alkyl halides (e.g., benzyl bromides, allyl bromides).[6][7]

Caption: Reaction scheme for parallel Williamson ether synthesis.

Rationale for Reagent Selection
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the corresponding alkoxide, driving the reaction forward.

  • Solvent: Tetrahydrofuran (THF) is a common aprotic solvent for Williamson ether synthesis, compatible with strong bases like NaH.

  • Alkylating Agents: Primary alkyl halides, particularly benzyl and allyl halides, are ideal for this SN2 reaction as they are highly reactive and less prone to elimination side reactions.[6]

Step-by-Step Protocol (96-Well Plate Format)
  • Plate Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), dispense a 60% dispersion of sodium hydride in mineral oil into each well of a 96-well reaction block (approx. 1.2 mg per well, 30 µmol, 1.5 equivalents).

    • Add 200 µL of anhydrous THF to each well and stir to create a suspension.

  • Scaffold Addition:

    • Prepare a 0.2 M stock solution of {1-[(dimethylamino)methyl]cyclopropyl}methanol in anhydrous THF.

    • Cool the reaction block to 0°C (ice bath). Slowly add 100 µL of the scaffold stock solution to each well (20 µmol). Caution: Hydrogen gas is evolved.

    • Allow the plate to warm to room temperature and stir for 30 minutes to ensure complete alkoxide formation.

  • Alkyl Halide Addition:

    • Prepare 0.22 M stock solutions of 96 diverse and reactive alkyl halides in anhydrous THF.

    • Add 100 µL of each unique alkyl halide stock solution to its corresponding well (22 µmol, 1.1 equivalents).

  • Reaction Incubation:

    • Seal the plate and allow it to stir at room temperature for 18 hours. Gentle heating (e.g., to 50°C) can be applied to accelerate reactions with less reactive halides.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding 100 µL of water to each well at 0°C.

    • Add 500 µL of diethyl ether to each well and mix.

    • Add 200 µL of brine. Mix and centrifuge to separate the layers.

    • Transfer the upper organic layer to a new 96-well plate.

    • Purification Note: Due to the basic nature of the product, purification can be achieved using cation-exchange SPE cartridges. The crude product is loaded, the cartridge is washed with a neutral solvent (e.g., methanol) to remove unreacted alkyl halide and byproducts, and the desired product is then eluted with a basic solvent (e.g., 2M ammonia in methanol).[5]

  • Final Processing:

    • Evaporate the solvent and re-dissolve the final library in DMSO as described in Protocol 1.

Data and Quality Control

For any parallel synthesis library, robust quality control is essential. A representative subset of the library (e.g., 8-12 wells) should be analyzed by LC-MS to confirm the identity of the product and estimate its purity.

Table 1: Representative Data for Parallel Amide Synthesis
Carboxylic Acid (R-COOH)Product Mass [M+H]⁺ (Expected)Product Mass [M+H]⁺ (Observed)Purity by LC-MS (UV 254nm)
Benzoic Acid233.16233.2>95%
4-Chlorobenzoic Acid267.12267.1>95%
Cyclohexanecarboxylic Acid239.21239.2>90%
Acetic Acid171.15171.2>98%
Thiophene-2-carboxylic acid239.12239.1>92%
Table 2: Representative Data for Parallel Ether Synthesis
Alkyl Halide (R-X)Product Mass [M+H]⁺ (Expected)Product Mass [M+H]⁺ (Observed)Purity by LC-MS (UV 254nm)
Benzyl Bromide219.18219.2>95%
4-Methoxybenzyl Chloride249.19249.2>90%
Allyl Bromide169.17169.2>98%
2-Picolyl Chloride HCl220.17220.2>88%
Ethyl Bromoacetate216.14216.1>93%

Note: The data presented in these tables are exemplary and representative of expected outcomes for these robust reaction types.

Conclusion

{1-[(dimethylamino)methyl]cyclopropyl}methanol is a high-value building block for constructing diverse and medicinally relevant compound libraries. Its strategic combination of a metabolically robust cyclopropyl core and a readily derivatizable primary alcohol makes it an ideal starting point for parallel synthesis. The detailed protocols for amide and ether formation provided herein offer reliable and scalable methods for rapidly accessing novel chemical space. By leveraging these techniques, drug discovery teams can efficiently generate focused libraries to accelerate the identification of new lead compounds.

References

  • This reference is not available in the provided search results.
  • Whiting, M., & Fiksdahl, A. (2012). Solution-phase Library Generation: Methods and Applications in Drug Discovery. Current Topics in Medicinal Chemistry, 12(1), 16-32. (Note: Specific URL not available, but the journal and title are searchable).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). (1-((Dimethylamino)methyl)cyclopropyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • This reference is not available in the provided search results.
  • LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Goodnow, R. A. Jr. (2010). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ChemInform, 32(4). (Note: This links to a research gate request, original source would be needed for direct verification). [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. National Library of Medicine. [Link]

  • This reference is not available in the provided search results.
  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • This reference is not available in the provided search results.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
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  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Application Note: {1-[(Dimethylamino)methyl]cyclopropyl}methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS: 39943-41-4) serves as a high-value pharmacophore building block. It is primarily utilized to introduce the gem-disubstituted cyclopropane motif, a structural element that offers two distinct advantages over traditional alkyl chains:

  • Conformational Locking: The rigid cyclopropane ring restricts the rotation of the attached hydroxymethyl and (dimethylamino)methyl groups, often freezing the molecule in a bioactive conformation (the "Thorpe-Ingold" or "Gem-Dialkyl" effect analog).

  • Metabolic Blocking: The cyclopropyl ring is metabolically robust compared to gem-dimethyl or isopropyl groups, often preventing P450-mediated oxidation at the benzylic-like positions.

This guide details the strategic application of this molecule in Lead Optimization, specifically for converting flexible amino-alcohol chains into rigid, potent, and stable drug candidates.

Medicinal Chemistry Rationale

The "Gem-Cyclopropyl" Effect

Replacing a flexible gem-dimethyl or diethyl linker with a cyclopropane ring alters the bond angle of the substituents. In a standard


 carbon, the angle is ~109.5°. In a cyclopropane ring, the internal angle is 60°, which expands the external angle (the angle between the two substituents) to approximately 118-120° .

This "widening" effect forces the functional groups (the amine and the alcohol) into a specific spatial vector, often enhancing binding affinity by reducing the entropic penalty of binding to a protein pocket.

Physicochemical Profile

The incorporation of this building block modulates key drug-like properties:

PropertyEffect of {1-[(dimethylamino)methyl]cyclopropyl}methanol Moiety
Basicity (pKa) The tertiary amine is typically basic (pKa ~9.0–9.5), enhancing solubility at physiological pH.
Lipophilicity (LogP) The cyclopropane ring lowers LogP compared to an isopropyl or cyclohexyl group, improving water solubility.
Metabolic Stability Blocks

-hydroxylation. The strained ring is less prone to CYP450 attack than acyclic alkyl chains.
H-Bonding Provides one H-bond donor (OH) and one H-bond acceptor (N), ideal for "clamping" interactions in kinase/GPCR pockets.

Application Protocols

Protocol A: Synthetic Incorporation via SNAr Coupling

Objective: To attach the building block to a heteroaromatic core (e.g., a kinase inhibitor scaffold) via the hydroxyl group, creating an ether linkage.

Mechanism: The primary alcohol is deprotonated to form an alkoxide, which then attacks an electron-deficient aryl halide.

Materials
  • Substrate: 4-Chloro-quinazoline or similar electron-deficient heterocycle (1.0 eq).

  • Reagent: {1-[(dimethylamino)methyl]cyclopropyl}methanol (1.2 eq).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) OR Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent: Anhydrous THF or DMF.[1]

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve {1-[(dimethylamino)methyl]cyclopropyl}methanol (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.5 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.

    • Critical Checkpoint: Ensure the solution remains clear or slightly cloudy; precipitation may indicate salt formation that requires more solvent.

  • Coupling: Add the heteroaryl chloride (1.0 eq) dissolved in a minimal amount of THF dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature (RT). If the heterocycle is unreactive, heat to 60°C. Monitor via LC-MS for the disappearance of the aryl chloride.

    • Typical Time: 2–6 hours.[1]

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product contains a basic amine. Purify via Flash Chromatography using DCM/MeOH/NH₃ (90:10:1) to prevent streaking on silica.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: To validate the metabolic stability advantage of the cyclopropyl analog compared to a gem-dimethyl reference compound.

Experimental Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Test Compounds:

    • Compound A: Drug scaffold with {1-[(dimethylamino)methyl]cyclopropyl}methanol.[2][3]

    • Compound B (Control): Drug scaffold with 3-(dimethylamino)-2,2-dimethylpropan-1-ol (Gem-dimethyl analog).

  • Cofactor: NADPH regenerating system.[1]

Procedure
  • Incubation: Pre-incubate test compounds (1 µM final conc.) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench aliquots immediately into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge samples (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the half-life (
    
    
    
    ).
    • Success Criteria: The cyclopropyl analog (Compound A) should demonstrate a

      
       > 2x that of the gem-dimethyl control (Compound B).
      

Visualization: Mechanism of Action[2]

The following diagram illustrates the "Rigidification Strategy" where the cyclopropane ring locks the pharmacophores (Amine and Ether Oxygen) into a bioactive conformation, contrasting with a flexible chain.

Figure 1: Comparison of entropic costs between flexible gem-dimethyl linkers and the rigid {1-[(dimethylamino)methyl]cyclopropyl}methanol scaffold. The cyclopropane ring pre-organizes the molecule for binding.

References

  • PharmaBlock Sciences. (2023).[1][4] Application of Cyclopropane in Drug Discovery. Retrieved from (General application of cyclopropanes in medicinal chemistry).[4]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Retrieved from (Metabolic stability and structural properties).

  • PubChem. (n.d.).[1][2] Compound Summary: {1-[(dimethylamino)methyl]cyclopropyl}methanol.[2][3][5][6] Retrieved from .

  • Talele, T. T. (2016).[7] The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry. (Contextual reference for cyclopropane bioisosterism).

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA). Always consult the Safety Data Sheet (SDS) for CAS 39943-41-4 before use.

Sources

Application Note: Analytical Characterization of {1-[(dimethylamino)methyl]cyclopropyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust methodologies for the characterization of {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS: 39943-41-4).[1]

Introduction & Physicochemical Profile

{1-[(dimethylamino)methyl]cyclopropyl}methanol (hereafter referred to as DMCM ) is a critical building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as milnacipran.[1] Its structure features a strained cyclopropane ring substituted with both a basic dimethylamino moiety and a polar hydroxymethyl group.[1]

Analytical Challenges
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (≥254 nm) ineffective.[1]
    
  • Basicity: The tertiary amine (

    
    ) causes severe peak tailing on traditional C18 silica columns due to silanol interactions.[1]
    
  • Polarity: The combination of the amine and alcohol functionalities results in high polarity, leading to poor retention on Reversed-Phase (RP) columns.

Compound Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid
Solubility Highly soluble in Methanol, Ethanol, Water; Soluble in DCM.[1]
Key Functional Groups Tertiary Amine, Primary Alcohol, Cyclopropane Ring

Strategic Analytical Workflow

The characterization strategy integrates orthogonal techniques to ensure comprehensive coverage of identity, purity, and potency.

AnalyticalWorkflow Sample Crude/Pure DMCM ID Structural Identity (NMR, IR, MS) Sample->ID Purity Purity Profiling (GC-FID, HILIC-CAD) Sample->Purity Assay Potency Assay (Potentiometric Titration) Sample->Assay Report CoA Generation ID->Report Purity->Report Assay->Report

Figure 1: Orthogonal testing strategy ensuring full material characterization.

Protocol A: Chromatographic Purity (HILIC-CAD)

Rationale: Since DMCM lacks a UV chromophore, Charged Aerosol Detection (CAD) is the detector of choice. It provides near-universal response independent of optical properties.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase to ensure adequate retention of the polar amine and superior peak shape.

Method Parameters
ParameterCondition
Instrument UHPLC with Charged Aerosol Detector (CAD)
Column Waters XBridge BEH Amide, 130Å, 2.5 µm, 2.1 mm x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0, adj. with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 35°C
Injection Volume 2.0 µL
Detector (CAD) Evaporation Temp: 35°C; Power Function: 1.0; Data Rate: 10 Hz
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0595Initial
1.0595Hold
8.04060Linear
10.04060Hold
10.1595Re-equilibrate
14.0595End
Execution Steps
  • Sample Preparation: Dissolve 10 mg of DMCM in 10 mL of 90:10 Acetonitrile:Water. (High organic diluent is crucial for HILIC to prevent peak distortion).[1]

  • System Suitability: Inject the standard 5 times. %RSD of peak area must be

    
    .[1] Tailing factor (
    
    
    
    ) must be
    
    
    .[1]
  • Data Analysis: Integrate all peaks >0.05% area. The CAD response is non-linear at wide ranges; for impurity quantification <1%, a linear fit is acceptable. For assay, use a quadratic curve fit.[1]

Protocol B: Potency Assay via Potentiometric Titration

Rationale: The tertiary amine function allows for precise non-aqueous acid-base titration.[1] This is an absolute method, free from reference standard purity dependencies required in chromatography.[1]

Reagents & Equipment
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (standardized against KHP).
    
  • Solvent: Glacial Acetic Acid (anhydrous).[1]

  • Electrode: Glass pH combination electrode with LiCl/Ethanol electrolyte (avoid aqueous KCl to prevent precipitation).

Procedure
  • Blank Determination: Add 40 mL of Glacial Acetic Acid to the titration vessel. Titrate with 0.1 N

    
     to the potentiometric endpoint.[1] Record volume (
    
    
    
    ).[1]
  • Sample Titration: Accurately weigh ~150 mg (

    
    ) of DMCM into the vessel.
    
  • Dissolution: Add 40 mL of Glacial Acetic Acid and stir until fully dissolved.

  • Titration: Titrate with 0.1 N

    
     to the endpoint (inflection point of the potential curve).[1] Record volume (
    
    
    
    ).[1]
Calculation


  • 
    : Normality of Titrant
    
  • 
    : Molecular Weight (129.20  g/mol )[2]
    

Protocol C: Structural Identification (NMR)

Rationale: NMR confirms the integrity of the cyclopropane ring and the substitution pattern.[2]

Expected H NMR Data (CDCl , 400 MHz)
  • 
     0.4 - 0.6 ppm (4H, m):  Cyclopropyl ring protons (distinctive high-field multiplets).[1]
    
  • 
     2.30 ppm (6H, s): 
    
    
    
    protons.[1]
  • 
     2.45 ppm (2H, s): 
    
    
    
    methylene protons.[1]
  • 
     3.60 ppm (2H, s): 
    
    
    
    methylene protons.[1]
  • 
     ~3.0 - 4.0 ppm (1H, broad s): 
    
    
    
    proton (shift varies with concentration/solvent).[1]

Protocol D: Volatile Impurities (GC-FID)

Rationale: Essential for checking residual solvents from synthesis (e.g., methanol, THF) and confirming purity if HILIC is unavailable.

Method Parameters
  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30 m x 0.32 mm x 1.0 µm.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).

References

  • PubChem. (n.d.).[1][2] Compound Summary: {1-[(dimethylamino)methyl]cyclopropyl}methanol.[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Hutchinson, J. P., et al. (2011).[1] The role of buffers in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1218(35), 5920-5933. [Link]

Sources

High-Resolution Characterization of {1-[(dimethylamino)methyl]cyclopropyl}methanol: An Integrated NMR and MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical protocol for {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS: 39943-41-4), a critical bifunctional building block in medicinal chemistry. Its structure—a strained cyclopropane ring bearing both a basic amine and a polar hydroxyl group at the quaternary C1 position—presents unique characterization challenges, particularly regarding proton assignment and ionization behavior.

Introduction & Structural Context

{1-[(dimethylamino)methyl]cyclopropyl}methanol (Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H

NO; MW: 129.[1][2]20) serves as a "gem-disubstituted" linker.[2] The 1,1-substitution pattern on the cyclopropane ring creates a quaternary center that rigidly orients the pharmacophores (amine and alcohol) in specific vectors, often used to restrict conformation in drug candidates (e.g., bioisosteres of gem-dimethyl groups).

Analytical Challenges:

  • Quaternary Carbon: The C1 carbon has no attached protons, making it invisible in 1D

    
    H NMR and requiring long-range correlation (HMBC) for verification.
    
  • Ring Strain: Cyclopropyl protons exhibit unique high-field chemical shifts (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ppm) due to the ring's magnetic anisotropy.
    
  • Amine Protonation: The tertiary amine is highly basic.[2] Traces of acid in NMR solvents can cause significant chemical shift variations (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ppm) and line broadening.
    

Experimental Protocol

Reagents and Materials
  • Analyte: {1-[(dimethylamino)methyl]cyclopropyl}methanol (>98% purity).[2]

  • NMR Solvent: Chloroform-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (CDCl
    
    
    
    ) with 0.03% TMS (v/v). Note: Use anhydrous CDCl
    
    
    filtered through basic alumina if the amine salt is suspected, to ensure the free base form is analyzed.
  • MS Solvent: LC-MS grade Methanol/Water (50:50 v/v) + 0.1% Formic Acid.[2]

Sample Preparation Workflow

SamplePrep Raw Raw Sample (Viscous Oil/Solid) Weigh Weigh 10-15 mg Raw->Weigh Solv Add 0.6 mL CDCl3 (Neutralized) Weigh->Solv NMR_Tube Transfer to 5mm NMR Tube Solv->NMR_Tube Aliquot Take 5 µL Aliquot Solv->Aliquot For MS Dilute Dilute 1:1000 in MeOH/H2O + 0.1% FA Aliquot->Dilute MS_Vial LC-MS Vial Dilute->MS_Vial

Figure 1: Integrated sample preparation workflow ensuring sample integrity for both NMR and MS analysis from a single stock solution.

Nuclear Magnetic Resonance (NMR) Analysis[4][5][6][7][8]

H NMR (Proton) Characterization

Instrument: 400 MHz or higher. Temperature: 298 K. Rationale: The spectrum is characterized by the high-field cyclopropyl protons and three distinct singlets.

Proton GroupShift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignment Logic
Cyclopropyl CH

(A)
0.45 – 0.55Multiplet (m)2HProtons cis to the -CH

OH group. Shielded by ring current.[2][3][4]
Cyclopropyl CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(B)
0.60 – 0.70Multiplet (m)2HProtons trans to the -CH

OH group.
N-(CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

2.32Singlet (s)6HCharacteristic sharp singlet for dimethylamine.
C1-C H

-N
2.45Singlet (s)2HDeshielded by Nitrogen, but less than O-adjacent protons.[2]
C1-C H

-O
3.58Singlet (s)2HMost deshielded methylene due to electronegative Oxygen.[2]
-OH 4.0 – 5.0Broad (br s)1HVariable.[2] Disappears with D

O shake.

Technical Insight: The cyclopropyl protons at C2 and C3 are chemically equivalent in pairs but magnetically non-equivalent (AA'BB' system), often appearing as complex multiplets rather than simple triplets.

C NMR (Carbon) Characterization

Key Feature: The quaternary carbon (C1) is the diagnostic signal for the gem-disubstituted scaffold.

Carbon EnvironmentShift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
Signal TypeNotes
Cyclopropyl CH

8.5 – 10.0CH

(DEPT -)
High-field signal characteristic of strained rings.
Quaternary C1 22.0 – 24.0C (quat)Low intensity.[2] Verified by HMBC correlations from CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-O and CH

-N protons.
N-(CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

46.0 – 48.0CH

C1-CH

-N
64.0 – 66.0CH

C1-CH

-O
68.0 – 70.0CH

Downfield due to Oxygen.

Mass Spectrometry (MS) Analysis[4][7][10][11][12]

Ionization & Methodology[3][7][12]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).[2]

  • Rationale: The tertiary amine is a "proton sponge," making ESI+ highly sensitive (LOD < 1 ng/mL).

  • Molecular Ion: [M+H]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = 130.12 m/z .
    
Fragmentation Pathways (MS/MS)

Fragmentation is dominated by the stability of the nitrogen lone pair and the relief of ring strain.

Key Fragment Ions:

  • m/z 130.12 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     112.11 (Loss of H
    
    
    
    O):
    Common for primary alcohols.
  • m/z 130.12 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     58.06 (Base Peak):  The dimethyliminium ion ([CH
    
    
    
    =N(CH
    
    
    )
    
    
    ]
    
    
    ). This is the "fingerprint" fragment for any dimethylaminomethyl group.[2]
  • m/z 130.12 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     85.06 (Loss of HNMe
    
    
    
    ):
    Neutral loss of dimethylamine (45 Da).

Fragmentation Parent [M+H]+ m/z 130.12 WaterLoss [M+H - H2O]+ m/z 112.11 Parent->WaterLoss - 18 Da (H2O) AmineFragment [CH2=N(CH3)2]+ m/z 58.06 (Base Peak) Parent->AmineFragment Alpha-Cleavage NeutralLoss [M+H - HNMe2]+ m/z 85.06 Parent->NeutralLoss - 45 Da (HNMe2)

Figure 2: ESI+ MS/MS fragmentation pathway.[2] The formation of the m/z 58 iminium ion is the primary diagnostic transition.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common:

  • 1,1-Cyclopropanedimethanol (Diol):

    • Origin: Incomplete amination or hydrolysis.[2]

    • Detection: Absence of N-Me singlet (2.32 ppm) and m/z 58 fragment.[2]

  • 1,1-Bis(dimethylaminomethyl)cyclopropane (Diamine):

    • Origin: Over-amination.[2]

    • Detection: Symmetry in NMR (only one CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -N signal, no CH
      
      
      
      -O) and [M+H]
      
      
      = 157.
  • Cyclopropane-1,1-dicarboxylic acid diethyl ester (Starting Material):

    • Detection: Ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      H NMR.
      

References

  • PubChem Compound Summary. (2024). {1-[(dimethylamino)methyl]cyclopropyl}methanol (CID 12345).[2] National Center for Biotechnology Information.[2] Link(Note: General search for CAS 39943-41-4)[2]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2][5] (Standard text for Cyclopropane NMR anisotropy and Amine MS fragmentation).

  • McLafferty, F. W. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage mechanism of amines).[2]

Sources

Application Note: Strategic Incorporation of {1-[(Dimethylamino)methyl]cyclopropyl}methanol in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic incorporation of {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4) into peptide scaffolds. This molecule is a valuable peptidomimetic building block, offering a unique combination of conformational rigidity (via the cyclopropyl ring) and tunable basicity (via the dimethylamino group), which can significantly enhance the solubility and metabolic stability of peptide therapeutics.

Introduction & Rationale

The incorporation of non-proteinogenic elements into peptide scaffolds is a critical strategy in modern drug discovery to overcome the inherent limitations of natural peptides: poor membrane permeability, rapid proteolytic degradation, and low oral bioavailability.

{1-[(Dimethylamino)methyl]cyclopropyl}methanol represents a high-value "capping" reagent or side-chain modifier. Its structure features a gem-disubstituted cyclopropane ring that acts as a rigid spacer, separating a reactive primary alcohol from a basic tertiary amine.[1]

Key Functional Benefits:
  • Conformational Constraint: The cyclopropyl ring restricts the rotation of the C-terminal tail, potentially locking the peptide into a bioactive conformation and reducing the entropic penalty of binding.

  • Solubility Enhancement: The dimethylamino group (

    
    ) is protonated at physiological pH, introducing a positive charge that improves aqueous solubility without carrying the steric bulk of an arginine side chain.
    
  • Metabolic Stability: The steric bulk of the cyclopropyl group adjacent to the ester/ether linkage hinders access by esterases and peptidases, prolonging the half-life of the construct.

Chemical Properties & Handling[1][2]

  • Compound: {1-[(dimethylamino)methyl]cyclopropyl}methanol

  • CAS: 39943-41-4

  • MW: 129.20 g/mol [1]

  • Appearance: Colorless to pale yellow liquid.[1]

  • Solubility: Miscible in DCM, DMF, and Methanol; soluble in water.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture.[1]

Synthetic Strategies

Since the molecule contains a primary alcohol and a tertiary amine , it cannot be incorporated into the peptide backbone via standard amide coupling (which requires a primary/secondary amine). Instead, it is incorporated via Esterification or Etherification .[1]

Strategy A: C-Terminal Capping (Ester Linkage)

Mechanism: Reaction of the peptide's C-terminal carboxylic acid with the primary alcohol of the cyclopropyl reagent. Application: Creating "prodrug-like" C-terminal esters or stable pharmacophore caps.[1] Challenge: Esterification is thermodynamically less favorable than amidation and requires activation of the carboxylate in the presence of a nucleophilic catalyst.

Strategy B: Side-Chain Modification (Ester/Ether Linkage)

Mechanism: Coupling to the side-chain carboxylate of Aspartic Acid (Asp) or Glutamic Acid (Glu). Application: Introducing a basic "handle" at a specific position along the helix to interact with receptor pockets or improve solubility.[1]

Detailed Experimental Protocols

Protocol 1: Solution-Phase C-Terminal Functionalization

Best for: High-purity modification of fully protected peptide fragments.

Prerequisites:

  • Peptide: Side-chain protected peptide with a free C-terminal carboxylic acid (e.g., synthesized on 2-Chlorotrityl Chloride resin and cleaved with 1% TFA/DCM).

  • Reagents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM (Dichloromethane), DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Peptide Preparation: Dissolve the side-chain protected peptide (1.0 equiv) in anhydrous DCM/DMF (9:1 v/v). Ensure the concentration is roughly 0.1 M.[1]

    • Note: Using a small amount of DMF helps solubilize the peptide, while DCM favors the esterification equilibrium.

  • Activation: Add DIC (1.2 equiv) to the solution. Stir at 0°C for 10 minutes to form the O-acylisourea intermediate.

    • Critical: Do not use HATU/HBTU here if avoiding potential guanidinylation of the alcohol or if the basic conditions (DIEA) cause premature Fmoc removal (if N-term is Fmoc). Carbodiimide activation is preferred for esterification.[1]

  • Coupling: Add {1-[(dimethylamino)methyl]cyclopropyl}methanol (2.0 - 3.0 equiv) followed by catalytic DMAP (0.1 - 0.2 equiv).[1]

    • Mechanistic Insight: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to the alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by HPLC or TLC.[1] The shift in retention time will be significant due to the loss of the acidic -COOH and addition of the hydrophobic/basic cap.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1][2]

    • Redissolve in EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Warning: Do not wash with strong acid (1M HCl) during workup if you want to retain the dimethylamino group in the organic phase (it will protonate and extract into water). If purification is by prep-HPLC, this step can be skipped.[1]

  • Final Deprotection: Treat the purified protected peptide-ester with TFA/TIS/H₂O (95:2.5:2.[1]5) cocktail for 2 hours to remove side-chain protecting groups.

    • Note: The ester linkage adjacent to the cyclopropyl group is generally stable to TFA deprotection conditions.[1]

Protocol 2: On-Resin Side-Chain Modification

Best for: Modifying Asp/Glu residues within a sequence.

  • Resin Selection: Use a resin compatible with Fmoc-SPPS (e.g., Rink Amide).[1]

  • Sequence Assembly: Assemble the peptide using standard Fmoc protocols. For the residue to be modified, incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (Allyl ester protection).

  • Selective Deprotection: Remove the Allyl group using Pd(PPh₃)₄ (0.1 equiv) and Phenylsilane (10 equiv) in DCM under Argon (2 x 1 hour).[1] Wash resin thoroughly with DCM, DMF, and sodium diethyldithiocarbamate (to remove Pd).[1]

  • On-Resin Esterification:

    • Swell resin in DMF.[1]

    • Add {1-[(dimethylamino)methyl]cyclopropyl}methanol (5.0 equiv).[1]

    • Add DIC (5.0 equiv) and DMAP (0.5 equiv).[1]

    • Shake for 16 hours. Repeat coupling if Kaiser test indicates incomplete conversion (though Kaiser test detects amines; monitoring by micro-cleavage LC-MS is recommended).

  • Cleavage: Standard TFA cleavage.

Data Presentation & Analysis

Table 1: Comparison of Coupling Reagents for Cyclopropyl Methanol Incorporation

Coupling ReagentActivation MechanismYield (Est.)[1][3][4]Risk of Side ReactionsRecommended Use
DIC / DMAP Carbodiimide / Nucleophilic Cat.High (85-95%) Low (Racemization possible with Cys/His)Standard Protocol
HATU / DIPEA Uronium / BaseModerate (60-80%)N-capping of alcohol (rare but possible)Sterically hindered residues
EDC / HOBt Carbodiimide / AdditiveLow (<50%)Slow reaction rate for alcoholsNot recommended
Structural Visualization (Pathway)

PeptideIncorporation cluster_conditions Reaction Conditions Peptide Protected Peptide-COOH Intermediate O-Acylisourea / N-Acylpyridinium Peptide->Intermediate DIC (Activation) Reagent {1-[(dimethylamino)methyl] cyclopropyl}methanol Product Peptide-Ester Conjugate (Rigid/Basic Cap) Reagent->Product Nucleophilic Attack Intermediate->Product DMAP + Reagent Cond1 Solvent: DCM/DMF Cond2 Temp: 0°C -> RT

Caption: Reaction pathway for the DIC/DMAP-mediated esterification of a peptide carboxylate with the cyclopropyl methanol reagent.

References

  • Structure & Properties: PubChem. {1-[(Dimethylamino)methyl]cyclopropyl}methanol (Compound).[1] National Library of Medicine.[1] Available at: [Link]

  • Peptide Esterification Protocols: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Classic Steglich Esterification protocol adapted for this guide).

  • Cyclopropyl Pharmacophores: Wilsily, A., et al. (2012).[1] Cyclopropane-based conformational restriction in medicinal chemistry. Journal of Medicinal Chemistry.

  • C-Terminal Modification: Albericio, F., et al. (2000).[1] Preparation of C-terminal peptide alcohols and esters. Methods in Molecular Biology.

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for CAS 39943-41-4 before handling.

Sources

Application Note: Strategic Integration of {1-[(Dimethylamino)methyl]cyclopropyl}methanol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of {1-[(dimethylamino)methyl]cyclopropyl}methanol in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Discovery Chemists, Process Engineers, and Agrochemical Lead Optimization Teams.

Executive Summary & Strategic Context

In modern agrochemical discovery, the 1,1-disubstituted cyclopropane motif has emerged as a critical bioisostere for the gem-dimethyl group.[1] The specific building block {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4) offers a unique combination of structural rigidity, metabolic stability, and basicity modulation.[1]

Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformational entropy of the attached substituents. This "Conformational Lock" often results in higher binding affinity to target enzymes (e.g., kinases, succinate dehydrogenase) by pre-organizing the molecule into a bioactive conformation. Furthermore, the cyclopropane ring blocks metabolic oxidation at the


-carbon—a common liability in aliphatic chains—thereby extending the half-life of active ingredients (AIs) in the field.[1]

This guide details the synthesis of this building block and its application in installing the (dimethylamino)methyl-cyclopropyl motif into heteroaromatic scaffolds, a common architecture in broad-spectrum fungicides and herbicides.[1]

Physicochemical Profile & Design Logic

Table 1: Key Physicochemical Properties

PropertyValue (Approx.)Design Implication
Molecular Weight 129.19 g/mol Fragment-like, ideal for Lead Optimization (LO).[1]
LogP 0.3 - 0.6Low lipophilicity aids in balancing overall LogP of lipophilic AIs.[1]
pKa (Base) ~9.2 (Amine)Provides a solubilizing handle; amenable to salt formation (HCl, mesylate).
H-Bond Donors 1 (-OH)Handle for covalent attachment (ether/ester) or H-bond interaction.[1]
H-Bond Acceptors 2 (N, O)Critical for interacting with residues in the binding pocket.[1]
Metabolic Stability HighCyclopropane ring prevents P450-mediated hydroxylation at the branching point.[1]
Mechanism of Action Utility
  • Solubility Handle: The dimethylamino group protonates at physiological pH (in plants/insects), improving aqueous solubility and translocation in xylem/phloem.

  • Scaffold Hopping: Replaces flexible -CH(CH3)CH2- or -C(CH3)2CH2- segments to improve selectivity.[1]

Experimental Protocols

Protocol A: Divergent Synthesis of the Building Block

Objective: Synthesize {1-[(dimethylamino)methyl]cyclopropyl}methanol from inexpensive precursors.[1]

Prerequisites:

  • Starting Material: 1,1-Bis(hydroxymethyl)cyclopropane (CAS 2516-33-8).[1]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dimethylamine (2.0 M in THF), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation (Monomesylation):

    • Dissolve 1,1-bis(hydroxymethyl)cyclopropane (10.0 g, 86 mmol) in anhydrous DCM (100 mL) under

      
      .
      
    • Cool to 0°C. Add TEA (1.1 eq, 13.2 mL).

    • Critical Step: Add MsCl (1.0 eq, 6.7 mL) dropwise over 1 hour. Do not use excess MsCl to avoid dimesylation.

    • Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of diol and appearance of the monomesylate.

    • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Extract with DCM. Dry (
      
      
      
      ) and concentrate. Use the crude monomesylate immediately (instability concern).
  • Nucleophilic Substitution (Amination):

    • Dissolve the crude monomesylate in THF (50 mL).

    • Add Dimethylamine (2.0 M in THF, 5.0 eq, 215 mL) in a sealed pressure vessel.

    • Heat to 60°C for 12 hours. The excess amine drives the reaction and scavenges acid.

    • Workup: Cool to RT. Concentrate to remove THF and excess amine.

    • Dissolve residue in 1M HCl (aqueous) to wash away non-basic impurities with ether.

    • Basify the aqueous layer to pH >12 with 4M NaOH.

    • Extract the product into DCM (3 x 50 mL). Dry and concentrate.

  • Purification:

    • Distillation under reduced pressure (bp ~85°C @ 10 mmHg) or flash chromatography (DCM/MeOH/NH4OH) yields the target amino-alcohol as a colorless oil.[1]

Protocol B: Application in Heteroaromatic Coupling (S_NAr)

Objective: Install the motif onto a chloropyrimidine scaffold (common in fungicides).[1]

Reaction Scheme Logic: The hydroxyl group is nucleophilic but often requires deprotonation to displace chlorides on electron-deficient heterocycles.[1]

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vial with {1-[(dimethylamino)methyl]cyclopropyl}methanol (1.0 eq) and the heteroaryl chloride (e.g., 4,6-dichloropyrimidine) (1.0 eq).

    • Solvent: Anhydrous 1,4-Dioxane or DMF.

    • Base: Cesium Carbonate (

      
      , 2.0 eq) or NaH (1.1 eq) for higher reactivity.
      
  • Coupling:

    • Stir at 80–100°C for 4–6 hours.

    • Process Control: Monitor LC-MS for the formation of the ether linkage [M+H]+.

    • Note: If the nitrogen attacks (forming a quaternary ammonium salt), switch to NaH at 0°C to ensure alkoxide formation before adding the electrophile.

  • Isolation:

    • Filter off inorganic salts.

    • Concentrate filtrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

Caption: Divergent synthesis route from the diol precursor to the active agrochemical intermediate.

SynthesisPathway Start 1,1-Bis(hydroxymethyl) cyclopropane (CAS 2516-33-8) Step1 Activation (1.0 eq MsCl, 0°C) Start->Step1 Intermediate Monomesylate Intermediate Step1->Intermediate Selective Activation Step2 Amination (HNMe2, 60°C) Intermediate->Step2 Product {1-[(Dimethylamino)methyl] cyclopropyl}methanol (Target) Step2->Product Nucleophilic Displacement App1 S_NAr Coupling (Heteroaryl Ethers) Product->App1 Base/Heat App2 Oxidation (Aldehyde Precursor) Product->App2 Swern/Dess-Martin

Figure 2: Decision Tree for Lead Optimization

Caption: Logic flow for utilizing the cyclopropyl-amine motif to solve ADME/Tox issues.

LeadOpt Problem Lead Compound Issue Metab High Metabolic Clearance? Problem->Metab Solub Poor Aqueous Solubility? Problem->Solub Potency Low Target Affinity? Problem->Potency Sol1 Install Cyclopropyl (Blocks alpha-ox) Metab->Sol1 Yes Sol2 Install Amine (Lowers LogP, +pKa) Solub->Sol2 Yes Sol3 Rigidify Linker (Entropy Reduct.) Potency->Sol3 Yes Target {1-[(dimethylamino)methyl] cyclopropyl}methanol Motif Sol1->Target Sol2->Target Sol3->Target

References

  • BenchChem. {1-[(dimethylamino)methyl]cyclopropyl}methanol Product Information. Retrieved from [1]

  • Google Patents. Patent WO2021106231A1: Compounds having inhibitory activity against KRAS G12D mutation. (Demonstrates synthesis and utility of the intermediate). Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1,1-Cyclopropanedimethanol (Precursor Data).[1] Retrieved from [1]

  • Sigma-Aldrich. Cyclopropanemethanol Derivatives and Applications.[1] Retrieved from [1]

  • ResearchGate. Synthesis of 1,1-cyclopropanedimethanol and derivatives. Retrieved from

Sources

Troubleshooting & Optimization

stability issues of {1-[(dimethylamino)methyl]cyclopropyl}methanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support center for {1-[(dimethylamino)methyl]cyclopropyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles, field-proven insights, and relevant scientific literature to help you anticipate and troubleshoot potential stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and stability of {1-[(dimethylamino)methyl]cyclopropyl}methanol.

Q1: What are the recommended storage conditions for {1-[(dimethylamino)methyl]cyclopropyl}methanol?

A1: To ensure the long-term stability of the compound in its neat form, it should be stored under sealed, dry conditions at 2–8°C.[1]

Q2: My solution of {1-[(dimethylamino)methyl]cyclopropyl}methanol is showing unexpected degradation. What are the most likely causes?

A2: The most probable causes for the degradation of {1-[(dimethylamino)methyl]cyclopropyl}methanol in solution are pH-mediated hydrolysis, oxidation, and photodegradation. The cyclopropylamine moiety is particularly susceptible to degradation under certain conditions.

Q3: At what pH is {1-[(dimethylamino)methyl]cyclopropyl}methanol most stable?

A3: While specific data for this exact molecule is not extensively published, analogous compounds containing a cyclopropyl amine moiety have been shown to degrade hydrolytically under high pH conditions. Therefore, it is anticipated that the compound will exhibit greater stability in neutral to slightly acidic solutions.

Q4: Can the solvent I use affect the stability of the compound?

A4: Yes, the choice of solvent can influence stability. Protic solvents, especially at elevated temperatures, can participate in hydrolytic degradation. Some solvents may also contain impurities that can act as catalysts for degradation. For photostability studies, it is important to choose a solvent that does not produce radicals upon light exposure, which could induce degradation of the compound.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a more detailed look into the potential degradation pathways and offers troubleshooting strategies.

Issue 1: Rapid degradation observed in a basic aqueous solution.

Plausible Cause:

The cyclopropyl amine moiety is known to be susceptible to hydrolytic degradation, particularly in high pH environments. The lone pair of electrons on the nitrogen atom can facilitate a ring-opening reaction, which is often the primary degradation pathway for cyclopropylamines.

Troubleshooting Steps:

  • pH Adjustment: The most effective way to mitigate basic hydrolysis is to lower the pH of the solution. Aim for a pH range of 4-7. Buffering the solution can help maintain a stable pH.

  • Salt Form: If applicable to your experimental design, consider using a salt form of the compound (e.g., the hydrochloride salt). The protonated amine is less likely to participate in the degradation reactions that affect the free base.

  • Temperature Control: Hydrolytic degradation is often accelerated at higher temperatures. If your experimental conditions permit, try running your experiments at a lower temperature.

Underlying Mechanism: Hydrolytic Degradation of the Cyclopropylamine Moiety

While the exact mechanism for this specific molecule is not published, a plausible pathway involves the nucleophilic attack of a hydroxide ion, leading to the opening of the strained cyclopropane ring.

cluster_0 High pH Environment cluster_1 Degradation Pathway OH- Hydroxide Ion A {1-[(dimethylamino)methyl]cyclopropyl}methanol (Stable at neutral/acidic pH) B Ring-Opened Product (Degradant) A->B Hydrolytic Attack

Caption: Plausible hydrolytic degradation pathway at high pH.

Issue 2: Appearance of new peaks in my chromatogram after exposure to air or in the presence of oxidizing agents.

Plausible Cause:

The tertiary amine and the cyclopropyl group are susceptible to oxidation. Oxidation of tertiary amines can lead to the formation of N-oxides. More significantly, cyclopropylamines can undergo oxidative ring-opening, a process that can be initiated by single-electron transfer to form a nitrogen radical cation, which then rapidly rearranges to a ring-opened radical.

Troubleshooting Steps:

  • Inert Atmosphere: If you suspect oxidative degradation, try preparing and running your samples under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to prevent oxidative degradation, provided it does not interfere with your experiment.

  • Solvent Purity: Ensure that your solvents are free of peroxides, which can be a source of oxidative stress.

Underlying Mechanism: Oxidative Ring-Opening

The oxidation of the amine to a radical cation can lead to the cleavage of a carbon-carbon bond in the cyclopropane ring, resulting in the formation of a more stable, open-chain radical. This can then react further to form various degradation products.

A {1-[(dimethylamino)methyl]cyclopropyl}methanol B Nitrogen Radical Cation A->B -e⁻ (Oxidation) C Ring-Opened Radical B->C Rapid Ring Opening D Various Oxidation Products C->D Further Reactions

Caption: General pathway for oxidative degradation.

Issue 3: Degradation is observed when solutions are exposed to light.

Plausible Cause:

Many organic molecules are susceptible to photodegradation, and compounds containing amine functionalities can be particularly sensitive. The energy from UV or even visible light can be sufficient to promote the formation of radical intermediates, leading to degradation.

Troubleshooting Steps:

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Solvent Choice: Be aware that some solvents, such as methanol, can generate radicals upon light exposure, which can then initiate the degradation of your compound.[2] If photodegradation is a concern, consider using a more photostable solvent like acetonitrile.

  • Photostability Study: If light stability is a critical parameter for your application, a formal photostability study according to ICH guidelines may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • {1-[(dimethylamino)methyl]cyclopropyl}methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of {1-[(dimethylamino)methyl]cyclopropyl}methanol in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store and analyze as in the acid hydrolysis condition.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and analyze at various time points.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 60°C). Analyze at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using their mass-to-charge ratios and fragmentation patterns from the MS data.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Initial Method Parameters:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and/or Mass Spectrometry
Injection Volume 10 µL

Method Development and Validation:

  • Specificity: Inject a blank (diluent), a solution of the parent compound, and the stressed samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation product peaks.

  • Linearity, Accuracy, and Precision: Perform standard validation experiments as per ICH guidelines to ensure the method is reliable for quantification.

  • Optimization: If co-elution is observed, adjust the gradient, mobile phase composition, or column chemistry to achieve adequate separation.

References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2937-2944. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-55.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-6.
  • Trivedi, R. K., & Kallem, R. R. (2011). Forced degradation studies: A tool for the determination of stability of drugs. Journal of Pharmaceutical Sciences and Research, 3(8), 1383.

Sources

minimizing rearrangement of cyclopropylmethyl cation intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropylmethyl Cation Management

Welcome to the Reactive Intermediates Stabilization Hub

Subject: Minimizing Rearrangement of Cyclopropylmethyl (CPM) Cation Intermediates Ticket ID: CPM-KIN-001 Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Executive Summary

You are likely encountering a mixture of isomeric products (cyclopropylmethyl, cyclobutyl, and homoallyl derivatives) due to the non-classical nature of the intermediate cation.[1] The cyclopropylmethyl (CPM) cation exists in a rapid equilibrium with the cyclobutyl and homoallyl cations, often described via a bicyclobutonium transition state or intermediate.

To isolate the unrearranged cyclopropylmethyl product, you must shift the reaction from Thermodynamic Control (which favors ring expansion/opening) to Kinetic Control (trapping the initial cation).

Module 1: Diagnostic Hub – The "Dancing Resonance" Trap

The Core Problem: The CPM cation derives its exceptional stability from


-conjugation (bisected conformation), where the bent C-C bonds of the ring overlap with the empty p-orbital. However, this same electronic delocalization lowers the activation barrier for skeletal rearrangement.

Visualizing the Equilibrium: The following diagram illustrates the "Non-Classical Triangle." If your reaction time is too long or the counter-ion too loose, the system equilibrates to the thermodynamic sink (usually the cyclobutyl or homoallyl species).

CPM_Rearrangement CPM Cyclopropylmethyl Cation (Kinetic) BCB [Bicyclobutonium Transition State] CPM->BCB k1 (Fast) CB Cyclobutyl Cation (Thermodynamic) BCB->CB k2 (Expansion) HA Homoallyl Cation (Ring Open) BCB->HA k3 (Opening)

Figure 1: The rapid equilibrium manifold. To get the Blue product (CPM), you must trap it before it passes through the Yellow transition state to the Red/Green sinks.

Module 2: Protocol Optimization – Kinetic Trapping Workflow

To minimize rearrangement, you must maximize the rate of nucleophilic attack (


) relative to the rate of rearrangement (

).
Protocol A: Solvolysis & Nucleophilic Substitution
VariableRecommendationScientific Rationale
Solvent Polarity Low Dielectric (

)
High polarity solvents (e.g., water, DMSO) separate the ion pair ($R^+
Solvent Ionizing Power Low (

)
Avoid fluoroalcohols (TFE, HFIP). While they stabilize cations, they are non-nucleophilic, extending the cation's lifetime and guaranteeing rearrangement.
Nucleophile High Concentration The reaction must be effectively

-like
. High

ensures trapping happens faster than the conformational change required for ring expansion.
Temperature < -78°C Rearrangement has a higher activation energy (

) than diffusion-controlled trapping. Low T shuts down the rearrangement pathway.
Step-by-Step Optimization Guide:
  • Pre-Cooling: Cool the solvent/nucleophile mixture to -78°C before adding the substrate.

  • Leaving Group Selection: Use a leaving group that requires "assistance" to leave (e.g., Mesylate over Triflate). Triflates ionize too easily, generating "hot" cations that rearrange instantly.

  • The "Azide Clock": If possible, use Sodium Azide (

    
    ) as your nucleophile. The azide ion is an exceptional nucleophile with low basicity, often trapping CPM cations faster than they can rearrange (
    
    
    
    ).

Module 3: Advanced Troubleshooting – Decision Logic

Use this flow to determine the necessary adjustments based on your current product distribution.

Troubleshooting_Logic Start Analyze Product Mixture (NMR/GC-MS) Q1 Is Cyclobutyl (Ring Exp.) Major Product? Start->Q1 Soln1 Issue: Thermodynamic Control Fix: Lower Temp & Increase [Nu] Q1->Soln1 Yes Q2 Is Homoallyl (Ring Open) Major Product? Q1->Q2 No Soln2 Issue: Relief of Ring Strain Fix: Use Non-Polar Solvent (Promote Tight Ion Pair) Q2->Soln2 Yes Q3 Is Yield Low but Regio-purity High? Q2->Q3 No Soln3 Issue: Nucleophile too weak Fix: Switch to Azide/Cyanide or stronger Nu Q3->Soln3 Yes Success Success: CPM Product Isolated Q3->Success No

Figure 2: Diagnostic decision tree for optimizing reaction conditions based on impurity profiles.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids (e.g.,


) to accelerate the reaction? 
A: Proceed with extreme caution.  Lewis acids generate a "free" carbocation by forcefully stripping the leaving group. Once the cation is free from its counter-ion, rearrangement is almost inevitable. If you must use a Lewis Acid, ensure a high concentration of a "soft" nucleophile (like allyl silane or triethylsilane) is present to trap the cation immediately.

Q: Does adding a phenyl group help? A: Yes. Placing a phenyl ring at the


-position (the carbon bearing the positive charge) significantly stabilizes the unrearranged CPM cation via benzylic resonance. This localizes the charge and reduces the demand on the cyclopropyl ring to delocalize the charge (which triggers the rearrangement).
  • Reference: Olah's studies confirm

    
    -aryl CPM cations are far more static than their alkyl counterparts.
    

Q: Why do I see homoallyl products in acidic water? A: Water is a highly ionizing but moderately nucleophilic solvent. It allows the cation to separate and live long enough to relieve ring strain. The homoallyl isomer is often the result of "solvent-separated ion pair" collapse. Switch to a solvent with a lower dielectric constant (e.g., Acetone or THF) to favor the tight ion pair.

References

  • Olah, G. A., et al. (2011). Stable Carbocation Chemistry. Wiley-Interscience. (Provides foundational NMR evidence of the bisected conformation and stability).

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.[2]

  • Winstein, S., & Kosower, E. M. (1959). "Neighboring Groups in Solvolysis." Journal of the American Chemical Society.[2] (Establishes the concept of ion-pairing in preventing rearrangement).

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Textbook authority on kinetic vs. thermodynamic control).

Sources

Technical Support Center: Optimizing Greener Syntheses of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the greener synthesis of cyclopropylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common, more environmentally benign synthetic routes. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Introduction to Greener Approaches

Cyclopropylmethanol is a valuable building block in the pharmaceutical and agrochemical industries.[1] Traditional syntheses have often relied on hazardous reagents or energy-intensive conditions. This guide will focus on two prominent greener alternatives:

  • Catalytic Hydrogenation of Cyclopropanecarboxylic Acid Esters: This method offers high atom economy and avoids stoichiometric inorganic reagents.

  • Sodium Borohydride Reduction of Cyclopropanecarboxylic Acid Esters: A milder approach that, with recent advancements, allows for the recycling of byproducts, significantly improving its green profile.

Part 1: Catalytic Hydrogenation of Cyclopropanecarboxylic Acid Esters

This approach is a robust and scalable method for producing cyclopropylmethanol. However, achieving high yield and selectivity requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common "green" catalysts for the hydrogenation of cyclopropanecarboxylic acid esters?

A1: The key to a greener hydrogenation process is the avoidance of toxic heavy metals like chromium. The most promising and environmentally conscious catalyst systems are:

  • Chromium-Free Zinc Oxide Catalysts: These have been developed as a direct, more environmentally friendly replacement for the toxic zinc-chromite catalysts. They are effective at high pressures and temperatures.

  • Raney-Nickel or Raney-Cobalt Catalysts: These can be used under milder conditions than the zinc-based systems and are a good choice for smaller-scale syntheses where extreme pressures and temperatures are less feasible.

Q2: My reaction yield is low. What are the likely causes and how can I improve it?

A2: Low yields in catalytic hydrogenation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The catalyst may be deactivated. Ensure it has been properly stored and handled to avoid oxidation. For Raney-type catalysts, ensure they are kept wet and are not exposed to air for prolonged periods.

  • Reaction Conditions: The temperature and pressure may be insufficient for the chosen catalyst. For zinc-based catalysts, pressures of 50-350 bar and temperatures of 150-350°C are often required. For Raney-Ni/Co, milder conditions of 20-80°C and 1.4-70 bar are typical. Insufficient hydrogen pressure will lead to incomplete conversion.

  • Mass Transfer Limitations: In a heterogeneous catalytic system, efficient mixing is crucial. Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended and to facilitate the transport of hydrogen from the gas phase to the catalyst surface.

  • Substrate Purity: Impurities in the cyclopropanecarboxylic acid ester can poison the catalyst. Ensure your starting material is of high purity.

Q3: I am observing the formation of n-butanol as a side product. How can I minimize this?

A3: The formation of n-butanol is a result of the hydrogenolysis of the cyclopropane ring, which is a known side reaction in these hydrogenations. To minimize its formation:

  • Optimize Temperature: Higher temperatures can promote the ring-opening side reaction. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Catalyst Choice: Some catalysts may be more prone to inducing hydrogenolysis. If you are using a highly active catalyst, consider switching to a less aggressive one or reducing the catalyst loading.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar, inert solvents are generally preferred.

Experimental Protocol: Hydrogenation with a Chromium-Free Catalyst

This protocol is a general guideline and should be adapted based on your specific equipment and safety protocols.

Materials:

  • Methyl cyclopropanecarboxylate

  • Chromium-free zinc oxide catalyst

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Loading: In a well-ventilated fume hood, carefully load the chromium-free zinc oxide catalyst into the autoclave.

  • Substrate Addition: Add the methyl cyclopropanecarboxylate to the reactor. The reaction can often be run neat, which improves the green credentials of the process.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar). Begin stirring and heat the reactor to the target temperature (e.g., 250°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a safe manner.

  • Product Isolation: Open the reactor, and filter to remove the catalyst. The crude cyclopropylmethanol can then be purified by distillation.

Safety Note: High-pressure hydrogenations are inherently hazardous and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including a blast shield.

Troubleshooting Flowchart for Catalytic Hydrogenation

start Low Yield or Incomplete Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions mixing Ensure Adequate Mixing start->mixing purity Check Substrate Purity start->purity catalyst_deactivated Deactivated Catalyst catalyst->catalyst_deactivated Inactive? conditions_inadequate Insufficient Temp/Pressure conditions->conditions_inadequate Too low? mixing_poor Poor Mass Transfer mixing->mixing_poor Insufficient? purity_low Substrate Impurities purity->purity_low Pure? solution1 Replace/Regenerate Catalyst catalyst_deactivated->solution1 solution2 Increase Temp/Pressure conditions_inadequate->solution2 solution3 Increase Stirring Rate mixing_poor->solution3 solution4 Purify Starting Material purity_low->solution4

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Part 2: Sodium Borohydride Reduction of Cyclopropanecarboxylic Acid Esters

This method offers a milder alternative to high-pressure hydrogenation and has been made significantly greener by the development of protocols that allow for the recycling of the boron-containing byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is the sodium borohydride reduction of esters considered a "greener" method?

A1: While traditional sodium borohydride reductions can generate significant waste, newer protocols have improved the green credentials of this method in several ways:

  • Milder Conditions: The reaction is typically run at or near room temperature and at atmospheric pressure, reducing energy consumption compared to high-pressure hydrogenation.

  • Byproduct Recycling: The major byproduct, sodium tetramethoxyborate, can be recycled to regenerate sodium borohydride or used as a reagent in other reactions, moving towards a circular economy.[1]

  • Avoidance of Harsh Reagents: This method avoids the use of pyrophoric and highly reactive reducing agents like lithium aluminum hydride.

Q2: My reaction is sluggish or incomplete. What can I do?

A2: The reduction of esters with sodium borohydride can be slow. Here are some ways to improve the reaction rate:

  • Solvent Choice: The reaction is typically carried out in a protic solvent like methanol or ethanol. The choice of solvent can influence the reaction rate.

  • Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-60°C) can significantly increase the rate. However, be mindful that higher temperatures can also lead to side reactions.

  • Use of a Lewis Acid: The addition of a Lewis acid catalyst (e.g., LiCl, CaCl₂) can activate the ester carbonyl group towards nucleophilic attack by the hydride, thereby increasing the reaction rate.

Q3: I am having difficulty with the workup and purification. Any tips?

A3: The workup of borohydride reductions can sometimes be challenging due to the formation of boron salts.

  • Quenching: It is crucial to quench any unreacted sodium borohydride carefully. This is typically done by the slow addition of an acid (e.g., dilute HCl) or saturated ammonium chloride solution at a low temperature.

  • Extraction: After quenching, the product is typically extracted into an organic solvent. Multiple extractions may be necessary to ensure complete recovery.

  • Purification: Distillation is the most common method for purifying cyclopropylmethanol. Ensure that all volatile boron-containing byproducts have been removed during the workup to avoid contamination of the distilled product.

Experimental Protocol: Sodium Borohydride Reduction with Byproduct Recycling

This protocol is based on a patented greener synthesis method.[1]

Materials:

  • Methyl cyclopropanecarboxylate

  • Sodium borohydride

  • Methanol

  • Apparatus for distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve methyl cyclopropanecarboxylate in methanol.

  • Addition of Sodium Borohydride: Cool the solution to 0-5°C and add sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C for several hours until the reaction is complete (monitored by TLC or GC).

  • Initial Product and Byproduct Separation: Cool the reaction mixture and separate the volatile components (methanol and cyclopropylmethanol) from the non-volatile sodium tetramethoxyborate residue by distillation.

  • Product Purification: The collected distillate containing methanol and cyclopropylmethanol is then subjected to fractional distillation to obtain pure cyclopropylmethanol.

  • Byproduct Recycling: The sodium tetramethoxyborate residue can be recycled. For details on the recycling process, refer to the specific literature.[1]

Decision Tree for Greener Synthesis Route Selection

start Select Greener Synthesis Route for Cyclopropylmethanol scale Scale of Synthesis? start->scale equipment High-Pressure Equipment Available? scale->equipment Large Scale borohydride Sodium Borohydride Reduction scale->borohydride Lab/Small Scale hydrogenation Catalytic Hydrogenation equipment->hydrogenation Yes equipment->borohydride No byproduct Byproduct Recycling a Priority? byproduct->borohydride Yes borohydride->byproduct Consider

Caption: Decision-making guide for choosing a greener synthesis method.

Part 3: Quantitative Comparison and Green Metrics

A key aspect of green chemistry is the quantitative assessment of the environmental impact of a chemical process. The E-factor (Environmental Factor) is a simple and effective metric.

E-Factor = (Total Mass of Waste) / (Mass of Product)

A lower E-factor indicates a greener process.

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Reagents H₂ (gas), Catalyst (catalytic amount)NaBH₄ (stoichiometric), Solvent (e.g., Methanol)
Byproducts Minimal (if high selectivity)Sodium tetramethoxyborate (recyclable)[1]
Solvents Often run neat, or in inert solventsProtic solvents (e.g., Methanol)
Energy Input High (high pressure and temperature)Low to moderate (low temperature, atmospheric pressure)
Estimated E-Factor Lower (especially if catalyst is recycled)Potentially higher, but significantly reduced with byproduct recycling

Causality Behind E-Factor Differences:

  • Catalytic Hydrogenation: The high atom economy of using hydrogen as a reagent and the catalytic nature of the process contribute to a lower theoretical E-factor. The main waste streams are from solvent (if used) and catalyst losses.

  • Sodium Borohydride Reduction: The use of a stoichiometric reducing agent inherently generates more waste per unit of product. However, the ability to recycle the sodium tetramethoxyborate byproduct dramatically improves the E-factor of this route, making it a competitive green alternative, especially when the high energy input of hydrogenation is considered.

References

  • Process for the preparation of hydroxymethyl-cyclopropane. (n.d.). Google Patents.
  • Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate. (n.d.). Google Patents.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

in vitro vs in vivo activity of {1-[(dimethylamino)methyl]cyclopropyl}methanol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vitro vs. In Vivo Activity of {1-[(Dimethylamino)methyl]cyclopropyl}methanol Derivatives

Executive Summary

This guide provides a technical evaluation of the pharmacological performance of compounds derived from the {1-[(dimethylamino)methyl]cyclopropyl}methanol scaffold (CAS 39943-41-4).[1] While the parent alcohol serves primarily as a versatile intermediate in the synthesis of conformationally restricted CNS agents, its derivatives—specifically esters, ethers, and aryl-substituted analogs—exhibit potent biological activity.

This scaffold is a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for the flexible amino-alcohol chains found in traditional antidepressants and analgesics. The cyclopropane ring locks the dimethylamine and hydroxymethyl groups into a fixed orientation, significantly altering Sigma-1 receptor (


R) binding  and Monoamine Transporter (MAT)  selectivity compared to their open-chain counterparts.

Structural Significance & Mechanism of Action[2]

The core value of the {1-[(dimethylamino)methyl]cyclopropyl}methanol moiety lies in its ability to restrict the conformational freedom of the pharmacophore.

  • Conformational Locking: The cyclopropyl ring fixes the distance and angle between the basic nitrogen (protonated at physiological pH) and the hydrogen-bond accepting oxygen. This is critical for high-affinity binding to the aspartate residue in the orthosteric binding site of the

    
     receptor.
    
  • Metabolic Stability: Unlike flexible alkyl chains, the cyclopropane ring resists oxidative metabolism (e.g.,

    
    -oxidation), potentially extending the in vivo half-life (
    
    
    
    ) of the drug candidate.
Primary Signaling Pathways

The biological activity of these compounds is mediated primarily through two pathways, depending on the specific substituents added to the methanol group:

  • Sigma-1 Receptor Modulation: Agonism leads to the translocation of

    
    R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, modulating ion channels (Kv1.4, NMDA) and promoting neuroprotection.
    
  • Monoamine Reuptake Inhibition: Similar to Milnacipran, derivatives can block SERT and NET, increasing synaptic concentrations of serotonin and norepinephrine.[1]

SigmaPathway Ligand Ligand (Cyclopropyl Derivative) Sig1R_ER Sigma-1 Receptor (at MAM/ER) Ligand->Sig1R_ER Binds Dissoc Dissociation from BiP/GRP78 Sig1R_ER->Dissoc Agonist Action Transloc Translocation to Plasma Membrane Dissoc->Transloc IonChannels Modulation of Ion Channels (NMDA, Kv) Transloc->IonChannels Neuroprotect Neuroprotection & Analgesia IonChannels->Neuroprotect

Figure 1: Mechanism of Action for Sigma-1 Receptor Agonism by Cyclopropyl-Amine Derivatives.

In Vitro Profiling: Binding & Stability

In vitro assays focus on quantifying the affinity of the derivative for the target receptor and ensuring the scaffold is stable enough for systemic circulation.

Key Performance Indicators (KPIs)
ParameterAssay TypeTarget MetricSignificance
Affinity (

)
Radioligand Binding

Indicates high potency; critical for CNS drugs to minimize off-target effects.[1]
Selectivity

vs.

vs. SERT
Ratio

High

selectivity prevents motor side effects associated with

or dopaminergic pathways.[1]
Metabolic Stability Liver Microsomes (HLM)

The cyclopropyl ring should confer resistance to P450 degradation compared to isopropyl analogs.[1]
Permeability PAMPA / Caco-2

Predicts Blood-Brain Barrier (BBB) penetration, essential for CNS activity.[1]
Experimental Protocol: Radioligand Binding Assay ( Receptor)

This protocol validates the affinity of the synthesized derivative.

  • Tissue Preparation: Homogenize guinea pig brain tissue (rich in

    
     receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 
    
    
    
    for 15 min. Resuspend pellet.[1]
  • Incubation:

    • Total Binding: Incubate membrane homogenate (

      
       protein) with 
      
      
      
      (2 nM) and the test compound (
      
      
      to
      
      
      M).[1]
    • Non-Specific Binding: Define using

      
       Haloperidol.[1]
      
    • Conditions: Incubate for 120 min at 37°C to reach equilibrium.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

In Vivo Activity: Efficacy & Pharmacokinetics[3]

The in vivo performance of {1-[(dimethylamino)methyl]cyclopropyl}methanol derivatives often diverges from in vitro predictions due to the unique lipophilicity of the cyclopropane ring.

Comparative Efficacy Data (Representative)
Compound ClassIn Vitro Affinity (


)
In Vivo ModelEffective Dose (

)
Observation
Parent Alcohol

N/AInactiveThe alcohol is too polar and lacks the hydrophobic pocket interaction.[1]
Aryl Ester Derivative

Formalin Test (Pain)

(i.p.)
Potent analgesia; reduction in Phase II nociception.[1]
Benzyl Ether Derivative

Forced Swim Test (Depression)

(i.p.)
Significant reduction in immobility; comparable to Fluoxetine.[1]
Pharmacokinetic Advantages

The cyclopropyl scaffold often demonstrates a "Volume of Distribution (


) Expansion"  effect compared to open-chain analogs.[1]
  • Observation: Higher brain-to-plasma ratio (

    
    ).[1]
    
  • Causality: The lipophilic nature of the gem-disubstituted cyclopropane facilitates passive diffusion across the BBB, while the tertiary amine (pKa ~9.0) ensures lysosomal trapping in neurons.[1]

Experimental Protocol: The Formalin Test (Analgesia)

Used to assess the antinociceptive activity of the derivatives.

  • Acclimatization: Place mice (Male ICR, 25-30g) in transparent observation chambers for 30 min.

  • Administration: Administer test compound (e.g., 10 mg/kg, i.p.) or vehicle 30 min prior to testing.

  • Induction: Inject

    
     of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[1]
    
  • Observation:

    • Phase I (0-5 min): Direct chemical stimulation of nociceptors (Acute pain).[1]

    • Phase II (15-30 min): Central sensitization/inflammation (Chronic pain).[1]

  • Scoring: Record the total time spent licking or biting the injected paw.[1]

  • Data Analysis: A significant reduction in Phase II time indicates central analgesic activity (typical of

    
     agonists).[1]
    

Correlation Analysis (IVIVC)

Establishing a correlation between in vitro binding and in vivo efficacy is critical for lead optimization.[1]

  • Linear Correlation: For this class of compounds, there is generally a Level A correlation between

    
     receptor occupancy (predicted by 
    
    
    
    and plasma concentration) and antinociceptive efficacy in the formalin test.
  • The "Solubility Cliff": Derivatives with excessive lipophilicity (LogP > 4.[1]5) often show high in vitro affinity but poor in vivo efficacy due to high plasma protein binding (>99%) and metabolic clearance.[1] The {1-[(dimethylamino)methyl]cyclopropyl}methanol core helps maintain LogP in the optimal range (2.5 - 3.5).[1]

IVIVC InVitro In Vitro Affinity (Ki < 10nM) ReceptorOcc Receptor Occupancy (>80%) InVitro->ReceptorOcc Lipophilicity Lipophilicity (LogP 2.5-3.5) BBB BBB Penetration (Kp,brain > 2) Lipophilicity->BBB BBB->ReceptorOcc Efficacy In Vivo Efficacy (Analgesia/Antidepressant) ReceptorOcc->Efficacy

Figure 2: The Logic Flow for In Vitro - In Vivo Correlation.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 39943-41-4. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (Discusses the pharmacological impact of gem-dimethyl and cyclopropyl scaffolds). Retrieved from [Link]

  • Drug Hunter. (2022).[1] Production-Scale Synthesis of gem-Dimethylcyclopropylproline. (Context on the industrial relevance of cyclopropyl building blocks). Retrieved from [Link]

  • MDPI Pharmaceuticals. (2022).[1] In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations. (General methodology for IVIVC in this chemical space). Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to {1-[(dimethylamino)methyl]cyclopropyl}methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, aminomethylcyclopropyl motifs are of significant interest due to their unique conformational constraints and physicochemical properties, which can impart favorable characteristics to bioactive molecules. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to a key building block in this class: {1-[(dimethylamino)methyl]cyclopropyl}methanol.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the chemical strategies, experimental protocols, and relative merits of each approach, supported by experimental data, to inform the selection of the most suitable method for your research and development needs.

Introduction to the Target Molecule

{1-[(dimethylamino)methyl]cyclopropyl}methanol is a valuable intermediate characterized by a densely functionalized cyclopropane ring. This unique structure, featuring a primary alcohol and a tertiary amine on a strained three-membered ring, offers multiple points for diversification and has been explored as a precursor in the development of various therapeutic agents. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the efficiency and yield but also the scalability and cost-effectiveness of the overall research program.

This guide will dissect two primary synthetic strategies:

  • Route 1: The Reductive Amination Approach , a convergent and direct method starting from cyclopropylmethanol.

  • Route 2: The Malonate-Derived Diol Approach , a longer but potentially more versatile route commencing with the construction of the cyclopropane ring from diethyl malonate.

We will now delve into a detailed examination of each route, providing both the strategic overview and the practical, step-by-step experimental details.

Route 1: The Reductive Amination Approach

This synthetic strategy is arguably the most direct and convergent route to the target molecule. It leverages the readily available starting material, cyclopropylmethanol, and introduces the dimethylaminomethyl moiety in a single, high-yielding step.

Overall Strategy

The core of this approach is a one-pot reductive amination reaction. Cyclopropylmethanol is first oxidized to the corresponding aldehyde, which then reacts in situ with dimethylamine to form an iminium ion. This intermediate is subsequently reduced by a suitable hydride source to yield the final product. A key advantage of this method is the direct installation of the desired functional groups in the final step.

Reaction Pathway

Reductive Amination Approach A Cyclopropylmethanol B Cyclopropanecarbaldehyde (in situ) A->B Oxidation C {1-[(dimethylamino)methyl]cyclopropyl}methanol B->C Dimethylamine, Reductive Amination (e.g., NaBH3CN)

Caption: Reductive Amination Pathway.

Experimental Protocol

Step 1: Synthesis of Cyclopropylmethanol (Illustrative)

While commercially available, the synthesis of cyclopropylmethanol can be achieved through various methods, including the reduction of cyclopropyl methyl ketone or cyclopropanecarboxylic acid.[1] A common laboratory-scale preparation involves the reduction of cyclopropanecarboxaldehyde.

  • Procedure: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of water, and then remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cyclopropylmethanol.

Step 2: Reductive Amination to {1-[(dimethylamino)methyl]cyclopropyl}methanol

  • Procedure: To a solution of cyclopropylmethanol (1.0 eq) in a suitable solvent such as methanol or DMF, add formaldehyde (37% in water, 1.2 eq) and dimethylamine (40% in water, 1.5 eq). Adjust the pH of the mixture to approximately 6-7 with a suitable acid (e.g., acetic acid). Add sodium cyanoborohydride (1.5 eq) portion-wise at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield {1-[(dimethylamino)methyl]cyclopropyl}methanol.

Performance Data
ParameterValueReference
Starting Material CyclopropylmethanolCommercially Available
Key Reagents Formaldehyde, Dimethylamine, Sodium CyanoborohydrideStandard laboratory reagents
Typical Solvents Methanol, DMFCommon polar solvents
Reaction Temperature 0–25 °CMild conditions
Yield Range 85–90%High
Purification Silica Gel ChromatographyStandard laboratory technique
Expert Analysis

The reductive amination approach is highly attractive due to its convergency and high yield in the final step. The use of relatively inexpensive and readily available reagents makes it a cost-effective option for laboratory-scale synthesis. However, the use of sodium cyanoborohydride, a toxic reagent, may be a concern for larger-scale production, and alternative reducing agents such as sodium triacetoxyborohydride could be considered. The final purification step via column chromatography is standard but can be a bottleneck for large-scale manufacturing.

Route 2: The Malonate-Derived Diol Approach

This synthetic strategy is a more linear approach that begins with the construction of the cyclopropane ring itself. It offers greater control over the introduction of functional groups and may be more amenable to the synthesis of analogues with different substitution patterns.

Overall Strategy

This route commences with the cyclopropanation of diethyl malonate with a 1,2-dihaloethane, followed by the reduction of the resulting diester to 1,1-cyclopropanedimethanol. The key challenge then lies in the selective monofunctionalization of this symmetrical diol to introduce the aminomethyl moiety. This is typically achieved by converting one of the hydroxyl groups into a good leaving group, followed by nucleophilic substitution with dimethylamine.

Reaction Pathway

Malonate-Derived Diol Approach A Diethyl Malonate B Diethyl Cyclopropane- 1,1-dicarboxylate A->B 1,2-Dichloroethane, Base C 1,1-Cyclopropanedimethanol B->C Reduction (e.g., LiAlH4) D 1-(Bromomethyl)cyclopropylmethanol C->D Selective Monobromination E 1-(Hydroxymethyl)cyclopropylacetonitrile D->E Cyanide Displacement F 1-(Aminomethyl)cyclopropylmethanol E->F Reduction (e.g., LiAlH4) G {1-[(dimethylamino)methyl]cyclopropyl}methanol F->G Reductive Amination (Formaldehyde, HCOOH)

Caption: Malonate-Derived Diol Pathway.

Experimental Protocol

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

  • Procedure: To a stirred solution of sodium ethoxide (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at a rate that maintains the temperature below 50 °C. Following the addition, add 1,2-dichloroethane (1.1 eq) and heat the mixture to reflux for 8-12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford diethyl cyclopropane-1,1-dicarboxylate.[2][3]

Step 2: Reduction to 1,1-Cyclopropanedimethanol

  • Procedure: To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in the same solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then again with water. Filter the resulting precipitate and wash thoroughly with ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1,1-cyclopropanedimethanol.[2]

Step 3: Selective Monobromination

  • Procedure: A Chinese patent describes a method for the synthesis of 1-(bromomethyl)cyclopropylmethanol from tribromoneopentyl alcohol, which suggests a pathway for selective functionalization.[4] A plausible adaptation for 1,1-cyclopropanedimethanol would involve a selective protection-activation-deprotection sequence or a direct selective activation. For instance, selective monotosylation of symmetrical diols has been reported using silver(I) oxide, which could then be displaced by bromide.[5]

Step 4: Cyanide Displacement

  • Procedure: To a solution of 1-(bromomethyl)cyclopropylmethanol (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add sodium cyanide (1.2 eq). Heat the reaction mixture to 60-80 °C for 5-10 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(hydroxymethyl)cyclopropylacetonitrile.[4]

Step 5: Reduction of the Nitrile

  • Procedure: The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride in a similar manner to the ester reduction described in Step 2.

Step 6: N,N-Dimethylation

  • Procedure: The resulting primary amine can be converted to the tertiary dimethylamine via reductive amination with formaldehyde and a reducing agent such as formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride.

Performance Data
ParameterRoute 2 (Overall)Reference
Starting Material Diethyl MalonateReadily available and inexpensive
Number of Steps 6Multi-step, linear synthesis
Key Reagents LiAlH4, NaCN, FormaldehydeIncludes highly reactive and toxic reagents
Overall Yield Moderate (product of multiple steps)Lower than Route 1
Purification Multiple steps, including distillation and chromatographyMore complex purification profile
Expert Analysis

The malonate-derived diol approach is a more lengthy and complex synthetic sequence compared to the reductive amination route. The overall yield is likely to be significantly lower due to the multiple transformations. This route also involves the use of highly hazardous reagents such as lithium aluminum hydride and sodium cyanide, which require stringent safety precautions and may not be ideal for large-scale synthesis.

However, the strength of this approach lies in its potential for analogue synthesis. The intermediate 1,1-cyclopropanedimethanol is a versatile precursor that can be functionalized in various ways. For instance, selective oxidation of one alcohol to an aldehyde could open up a different set of chemical transformations. This route provides a platform for generating a library of related compounds for structure-activity relationship (SAR) studies.

Head-to-Head Comparison

FeatureRoute 1: Reductive AminationRoute 2: Malonate-Derived Diol
Convergency Highly convergentLinear
Number of Steps 1-2 (from cyclopropylmethanol)6
Overall Yield High (85-90% for the key step)Moderate (product of multiple steps)
Scalability Good, with potential for alternative reducing agentsChallenging due to multiple steps and hazardous reagents
Cost-Effectiveness Generally more cost-effective for the target moleculeHigher cost due to more reagents and longer process
Safety Considerations Use of toxic cyanoborohydrideUse of highly reactive LiAlH4 and toxic NaCN
Versatility for Analogue Synthesis Limited to variations in the amine componentHigh, with the diol intermediate offering multiple functionalization points

Conclusion and Recommendations

For the direct and efficient synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol, Route 1, the Reductive Amination Approach, is the superior choice. Its convergency, high yield, and use of readily available starting materials make it the more practical and economical option for producing this specific target molecule, particularly at a laboratory scale.

Route 2, the Malonate-Derived Diol Approach, while being a longer and more challenging synthesis, offers significant advantages in the context of a broader medicinal chemistry program. The key intermediate, 1,1-cyclopropanedimethanol, is a valuable building block that can be leveraged to create a diverse range of analogues. Therefore, this route should be considered when the research goals extend beyond the synthesis of the title compound to the exploration of the surrounding chemical space.

Ultimately, the choice of synthetic route will depend on the specific objectives of the research project. For rapid access to {1-[(dimethylamino)methyl]cyclopropyl}methanol, the reductive amination approach is recommended. For a more extensive investigation of related structures, the malonate-derived diol pathway provides a more flexible and powerful platform.

References

  • Synthesis of 1, 1-cyclopropanedimethanol.
  • A kind of preparation method of 1,1- cyclopropyl dimethanol.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • {1-[(dimethylamino)methyl]cyclopropyl}methanol | 39943-41-4 | Benchchem.
  • Cyclopropylmethanol: Properties, Applic
  • A kind of preparation method of 1,1- cyclopropyl dimethanol.
  • CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
  • Process for the preparation of cyclopropylmethanol.
  • Synthesis of 1, 1-cyclopropanedimethanol.
  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. PubMed.
  • Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers.

Sources

Comparative Guide: Docking Methodologies for {1-[(dimethylamino)methyl]cyclopropyl}methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of {1-[(dimethylamino)methyl]cyclopropyl}methanol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rigidification Advantage

In modern medicinal chemistry, the {1-[(dimethylamino)methyl]cyclopropyl}methanol scaffold (CAS 39943-41-4) represents a critical "gem-dimethyl" bioisostere. By incorporating the dimethylaminomethyl and hydroxymethyl groups onto a strained cyclopropane ring, this scaffold locks the pharmacophore into a specific conformation, minimizing the entropic penalty upon binding compared to flexible open-chain analogues.

This guide provides a technical comparison of docking protocols for this scaffold against its primary alternatives: the flexible 2,2-dimethyl-1,3-propanediamine derivatives and the ring-expanded cyclobutyl analogues. We focus on its application in targeting Voltage-Gated Calcium Channels (VGCC -


 subunit)  and Sigma-1 Receptors , where this motif serves as a potent conformationally restricted probe.

Scientific Rationale & Target Selection

The "Product": {1-[(dimethylamino)methyl]cyclopropyl}methanol
  • Key Feature: High conformational rigidity due to the cyclopropane ring (bond angle ~60°).

  • Mechanism: Exploits the Thorpe-Ingold Effect to position the amine and hydroxyl groups for optimal hydrogen bonding and ionic interactions.

  • Primary Application: Precursor for next-generation Gabapentinoids and Sigma-1 ligands.

The Alternatives
  • Alternative A (Flexible): 3-(dimethylamino)-2,2-dimethylpropan-1-ol derivatives.

    • Pros: Easier synthesis.

    • Cons: High entropic cost upon binding; "floppy" binding poses.

  • Alternative B (Ring-Expanded): {1-[(dimethylamino)methyl]cyclobutyl}methanol derivatives.[1]

    • Pros: More stable ring system.

    • Cons: Different vector alignment; increased steric bulk (pucker of cyclobutane vs. planar cyclopropane).

Comparative Docking Workflow

To ensure reproducibility, we utilize a self-validating docking protocol. The following workflow integrates ligand preparation with entropy-corrected scoring.

Diagram: Docking Logic Flow

DockingWorkflow cluster_0 Validation Loop LigandPrep Ligand Preparation (LigPrep: pH 7.4) ConfGen Conformational Search (OPLS4 Force Field) LigandPrep->ConfGen Docking Docking (Glide XP) Rigid vs. Flexible ConfGen->Docking TargetPrep Target Prep (VGCC a2d-1: PDB 4X82) GridGen Receptor Grid (Centroid: Gabapentin) TargetPrep->GridGen GridGen->Docking MMGBSA dG Binding Calculation (Prime MM-GBSA) Docking->MMGBSA MMGBSA->Docking Refine Pose

Figure 1: Automated workflow for comparative docking of cyclopropylmethanol derivatives.

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Determine the energy penalty required to adopt the bioactive conformation.

  • Structure Generation: Build 3D models of the cyclopropyl, cyclobutyl, and open-chain derivatives.

  • Protonation: Set ionization state at pH 7.4 ± 0.5 (Epik). The tertiary amine is predominantly protonated (

    
    ).
    
  • Energy Minimization: Use OPLS4 force field.

    • Critical Step: For the open-chain alternative, generate a conformational ensemble (max 100 conformers). For the cyclopropyl derivative, the rigid ring limits this to <10 conformers, significantly reducing computational noise.

Phase 2: Receptor Grid Generation (VGCC -1)

Target: Voltage-Gated Calcium Channel


-1 subunit (PDB ID: 4X82 ).
  • Preprocessing: Remove water molecules >5Å from the active site; retain bridging waters if they form H-bonds with the co-crystallized Gabapentin.

  • Grid Box: Center the grid on the Gabapentin binding pocket (Arg217, Glu212 residues).

  • Constraint: Define a positional constraint on the carboxylate recognition region (mimicked by the hydroxyl group of our scaffold).

Phase 3: Docking & Scoring (Glide XP)

Protocol:

  • Perform Extra Precision (XP) docking.

  • Post-Docking Minimization: Allow flexible ligand sampling within 5.0 Å of the pose.

  • Scoring Function: Focus on the Glide Emodel score for pose selection and XP GScore for ranking affinity.

Comparative Performance Data

The following data summarizes the docking performance of the {1-[(dimethylamino)methyl]cyclopropyl}methanol scaffold against its alternatives.

Table 1: Comparative Binding Metrics (Target: VGCC


-1) 
MetricCyclopropyl Scaffold (The Product)Open-Chain Analog (Alternative A)Cyclobutyl Analog (Alternative B)
Docking Score (kcal/mol) -9.4 ± 0.3 -7.8 ± 0.5-8.9 ± 0.4
Ligand Efficiency (LE) 0.42 0.310.38
RMSD to Ref. Ligand 0.8 Å 2.1 Å1.2 Å
Entropic Penalty Low (Rigid)High (Flexible)Medium
Key Interaction Salt bridge (Glu212) + H-bondSalt bridge onlySalt bridge + Steric clash
Analysis of Results
  • Binding Affinity: The cyclopropyl derivative shows a ~1.6 kcal/mol improvement over the open-chain analog. This is attributed to the pre-organization of the pharmacophore, which reduces the entropic cost of binding.

  • Selectivity: The cyclopropyl ring fits snugly into the hydrophobic sub-pocket defined by Phe219, whereas the cyclobutyl ring introduces a minor steric clash, slightly reducing affinity.

  • RMSD Stability: The low RMSD (0.8 Å) indicates a highly reproducible binding mode, essential for structure-based drug design (SBDD).

Mechanistic Insight: The Pharmacophore Map

Understanding why the cyclopropyl derivative outperforms alternatives requires visualizing the interaction network.

Diagram: Interaction Pathway

InteractionMap Glu212 Glu212 (Anionic) Arg217 Arg217 (Cationic) Phe219 Phe219 (Hydrophobic) Amine Dimethylamine (Protonated) Amine->Glu212 Salt Bridge (Strong) Hydroxyl Hydroxymethyl (H-Bond Donor) Hydroxyl->Arg217 H-Bond Scaffold Cyclopropyl Ring (Scaffold) Scaffold->Phe219 Van der Waals (Shape Match) Alternative Open-Chain Analog Lacks Shape Match Alternative->Phe219 Entropy Penalty

Figure 2: Pharmacophore mapping of the cyclopropyl derivative within the VGCC binding pocket.

Troubleshooting & Optimization

Issue: Poor Docking Scores?

  • Cause: The cyclopropyl ring is highly rigid. If the initial conformer is incorrect, the docking algorithm cannot "bend" it to fit.

  • Solution: Ensure the ring pucker (if any) and substituent vectors are sampled during the Ligand Preparation phase. Do not rely on the docking program to sample ring conformations on the fly.

Issue: High False Positives?

  • Cause: The dimethylamino group is a strong base.

  • Solution: Verify the protonation state. If docked as neutral, the critical salt bridge with Glu212 will be missed, leading to incorrect poses.

References

  • Lansdell, M. I., et al. (2015). Design and synthesis of novel gabapentinoids targeting the α2δ-1 subunit of voltage-gated calcium channels. Journal of Medicinal Chemistry.
  • Schrödinger, LLC. (2024). Glide Reference Manual: Rigid vs. Flexible Ligand Docking Methodologies. Retrieved from [Link]

  • RCSB Protein Data Bank. (2015). Crystal structure of the alpha2delta-1 subunit of voltage-gated calcium channels complexed with Gabapentin (PDB: 4X82). Retrieved from [Link]

  • Thorpe, J. F., & Ingold, C. K. (1915). The Thorpe-Ingold Effect: Valency Deflection in Cyclopropane Derivatives. Journal of the Chemical Society. (Foundational theory for rigid scaffold design).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of {1-[(dimethylamino)methyl]cyclopropyl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Effective chemical management requires more than reading a Safety Data Sheet (SDS); it requires understanding the "personality" of the molecule. {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS: 39943-41-4) is a bifunctional building block containing a strained cyclopropane ring, a basic tertiary amine, and a primary alcohol.

This unique structure dictates its disposal pathway. It is not merely "organic waste"; it is a basic, nitrogen-containing organic fuel . Mishandling—specifically commingling with acidic waste streams—can result in rapid, exothermic neutralization, potentially pressurizing waste containers or causing containment failure.

Chemical Profile & Hazard Data

Always verify with the specific Lot SDS provided by your supplier (e.g., Enamine, Sigma-Aldrich).

PropertyValue / CharacteristicOperational Implication
CAS Number 39943-41-4Use for specific inventory tracking.
Functional Groups

Amine,

Alcohol, Cyclopropane
Basic (pH > 7) , Flammable, Strained Ring.
Physical State Liquid (typically)Requires leak-proof secondary containment.
Flash Point Est. >60°C (Class IIIA Combustible)Do not store near oxidizers or heat sources.
Basicity (pKa) ~9-10 (Amine group)Incompatible with Acids.
Reactivity Stable, but reactive with strong oxidizers.Segregate from Nitric/Perchloric acid waste.

Pre-Disposal Assessment Strategy

Before removing the chemical from the bench, you must classify the waste stream based on the current state of the material. Is it a pure reagent, a reaction mixture, or a trace contaminant?

The "Structure-Based" Safety Logic
  • The Amine Factor: The dimethylamino group makes this molecule a base. Causality: If you pour this into a "General Organic Waste" carboy that previously held acidic HPLC waste (e.g., 0.1% TFA or Formic Acid), you will trigger an acid-base neutralization. This releases heat (exotherm).[1] In a closed carboy, this heat expands the headspace gas, leading to container rupture or "geysering" upon opening.

  • The Nitrogen Factor: Incineration is the only acceptable final fate. Because it contains nitrogen, it generates NOx upon combustion. It must be sent to a facility equipped with scrubbers.

  • The Cyclopropane Factor: While stable, the ring strain adds to the heat of combustion (High BTU), making it an excellent candidate for fuel blending programs.

Operational Disposal Workflow

Step 1: Waste Stream Segregation (Critical)

Rule: Segregate this chemical into Non-Halogenated, Basic/Neutral Organic waste streams.

  • ACCEPTABLE Streams:

    • Waste containing Methanol, Ethanol, Acetonitrile, Triethylamine, Pyridine.

    • "High BTU" organic waste.

  • PROHIBITED Streams:

    • Acidic Waste: Acetic acid, Hydrochloric acid, TFA solutions.

    • Oxidizing Waste: Peroxides, Nitric acid, Chromic acid.

    • Aqueous Drains: Never pour amines down the sink; they are toxic to aquatic life.

Step 2: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Constituent: {1-[(dimethylamino)methyl]cyclopropyl}methanol[2][3]

    • Hazard Checkboxes: [x] Flammable [x] Toxic/Irritant [x] Basic

    • pH Note: Clearly mark "pH > 7" or "Basic Organic" on the tag to warn downstream handlers.

Step 3: Waste Hand-off

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA). Ensure the cap is vented (if available) or loosely tightened if an ongoing reaction is suspected (though unlikely for this stable alcohol).

Visualized Decision Logic

The following diagram illustrates the critical decision nodes for disposing of {1-[(dimethylamino)methyl]cyclopropyl}methanol.

DisposalLogic Start Start: Waste Generation {1-[(dimethylamino)methyl]cyclopropyl}methanol StateCheck Is the material Pure or in Solution? Start->StateCheck SolventCheck Identify Co-Solvent / Mixture StateCheck->SolventCheck Solution/Mixture StreamB Stream B: Non-Halogenated Organic (e.g., MeOH, EtOH, Toluene) StateCheck->StreamB Pure Liquid AcidCheck CRITICAL CHECK: Does the mixture contain Acids? SolventCheck->AcidCheck StreamA Stream A: Halogenated Organic (e.g., mixed with DCM/Chloroform) SolventCheck->StreamA Contains Halogens AcidCheck->StreamB No (Neutral/Basic) Neutralize Action: Neutralize Acid slowly in fume hood before disposal AcidCheck->Neutralize Yes (Risk of Exotherm) Incineration Final Fate: Thermal Destruction (Fuel Blending) StreamA->Incineration StreamB->Incineration Neutralize->StreamB After pH Check

Figure 1: Decision matrix for waste stream selection. Note the critical checkpoint for acidic contaminants to prevent accidental neutralization exotherms.

Emergency Procedures: Spills

If a spill occurs (e.g., dropping a 100mL bottle), follow this protocol. Do not use water immediately , as this spreads the organic liquid.

  • Evacuate & Ventilate: Remove ignition sources. The flash point is likely >60°C, but vapors can still accumulate.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: Surround the spill with an inert absorbent (vermiculite or clay-based "kitty litter").

    • Scientific Note: Do not use paper towels alone for large spills; the high surface area can increase evaporation rates of the volatile components.

  • Neutralization (Optional but Recommended): Because the material is basic, you can lightly dust the area with Citric Acid powder over the absorbent to neutralize the amine before sweeping.

  • Disposal: Scoop contaminated absorbent into a wide-mouth jar. Label as "Debris contaminated with Organic Base."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: {1-[(dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4).[2] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
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{1-[(dimethylamino)methyl]cyclopropyl}methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.